Phenyl 3-hydroxy-2-naphthoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMZHGJLSDITLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064609 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
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Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-11-9 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl 2-hydroxy-3-naphthoate | |
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| Record name | 7260-11-9 | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |
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| Record name | Phenyl 3-hydroxy-2-naphthoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.892 | |
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| Record name | PHENYL 2-HYDROXY-3-NAPHTHOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZP4PT5H9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Phenyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenyl 3-hydroxy-2-naphthoate, focusing on the prevalent reaction mechanism. The document details the chemical pathways, experimental protocols, and quantitative data to support research and development in related fields.
Introduction
This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its synthesis typically involves the esterification of 3-hydroxy-2-naphthoic acid with phenol. Due to the relatively low reactivity of phenols in direct esterification with carboxylic acids, coupling agents are often employed to facilitate the reaction under mild conditions.[1][2] The most common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4]
Reaction Mechanism: The Steglich Esterification
The synthesis of this compound from 3-hydroxy-2-naphthoic acid and phenol is effectively achieved through a carbodiimide-mediated coupling reaction, a process known as the Steglich esterification.[4][5] This method is advantageous as it proceeds under mild conditions and is compatible with a wide range of functional groups.[3] The reaction mechanism involves the activation of the carboxylic acid by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[6][7][8]
The key steps of the mechanism are as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid (3-hydroxy-2-naphthoic acid) adds to one of the double bonds of the carbodiimide (DCC) to form an O-acylisourea intermediate. This intermediate is highly reactive, functioning as a carboxylic acid with an activated leaving group.[9]
-
Role of the Catalyst (DMAP): In the presence of 4-dimethylaminopyridine (DMAP), the O-acylisourea intermediate is intercepted by the more nucleophilic DMAP to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack than the O-acylisourea.[3][6]
-
Nucleophilic Attack by Phenol: The phenol then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium salt.
-
Product Formation and Byproduct Generation: This attack leads to the formation of the desired ester (this compound) and the regeneration of the DMAP catalyst. The DCC is converted into a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration.[3]
A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is incapable of reacting with the alcohol.[9] The use of DMAP significantly minimizes this side reaction by rapidly converting the O-acylisourea to the more reactive N-acylpyridinium intermediate.[3][6]
Reaction Mechanism Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Phenyl 3-Hydroxy-2-Naphthoate: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive spectroscopic analysis of Phenyl 3-hydroxy-2-naphthoate, a key organic compound with applications in the synthesis of azoic coupling components and other derivatives.[1] This document details the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. Detailed experimental protocols for these analytical techniques are provided, catering to researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide presents all quantitative data in structured tables for clarity and includes a workflow diagram to illustrate the process of spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the naphthyl and phenyl groups, as well as the hydroxyl proton.
Data Summary:
The following table summarizes the ¹H NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.17 | Singlet (s) | 1H | -OH |
| 8.87 | Doublet (d), J = 8.6 Hz | 1H | Ar-H |
| 8.16 | Multiplet (m) | 2H | Ar-H |
| 8.08 - 7.94 | Multiplet (m) | 1H | Ar-H |
| 7.74 - 7.46 | Multiplet (m) | 3H | Ar-H |
Note: The specific assignment of aromatic protons requires further 2D NMR experiments, but the data is consistent with the compound's structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound displays signals for each unique carbon atom in the structure. Aromatic carbons typically resonate in the 110-160 ppm range, while the carbonyl carbon of the ester appears further downfield.[3]
Data Summary:
The table below lists the ¹³C NMR chemical shifts for this compound in DMSO-d₆.[2]
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C=O (Ester) |
| 133.9 | Ar-C |
| 133.4 | Ar-C |
| 131.1 | Ar-C |
| 130.3 | Ar-C |
| 129.1 | Ar-C |
| 128.2 | Ar-C |
| 128.1 | Ar-C |
| 126.7 | Ar-C |
| 126.0 | Ar-C |
| 125.4 | Ar-C |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic (C=C) groups.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3200 | O-H | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching[4] |
| 1735 - 1715 | C=O (Ester) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching[3][5] |
| 1300 - 1000 | C-O | Stretching |
| 900 - 675 | C-H (Aromatic) | Out-of-plane bending[4] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[7]
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and a higher number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound 97 7260-11-9 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. amherst.edu [amherst.edu]
Phenyl 3-hydroxy-2-naphthoate (CAS 7260-11-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 3-hydroxy-2-naphthoate, with CAS number 7260-11-9, is an aromatic ester of significant interest in various chemical and industrial fields. Primarily recognized as a crucial intermediate in the synthesis of high-performance azo dyes and pigments, its unique molecular architecture also suggests potential applications in materials science, particularly in the development of liquid crystals, and as a scaffold in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers and developers in harnessing its capabilities.
Core Properties and Characterization
This compound is a solid organic compound with a well-defined set of physicochemical properties. A summary of its key identifiers and characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7260-11-9 | [1][2] |
| Molecular Formula | C₁₇H₁₂O₃ | [1][3] |
| Molecular Weight | 264.28 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 129-132 °C (lit.) | [1] |
| Boiling Point | 257-261 °C at 160 mmHg (lit.) | [1] |
| InChI | 1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | [1][3] |
| SMILES | Oc1cc2ccccc2cc1C(=O)Oc3ccccc3 | [1][3] |
Table 2: Safety and Hazard Information
| Hazard Classification | Description | Reference(s) |
| GHS Pictogram | Exclamation mark (GHS07) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Target Organs | Respiratory system |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of 3-hydroxy-2-naphthoic acid with phenol. While various methods for phenyl ester synthesis exist, a common approach involves the use of a coupling agent or the activation of the carboxylic acid.
Experimental Protocol: Synthesis via Acid Chloride
This protocol involves the conversion of 3-hydroxy-2-naphthoic acid to its acid chloride, followed by reaction with phenol.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Phenol
-
Pyridine
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 3-hydroxy-2-naphthoyl chloride is obtained as a solid.
-
Esterification: Dissolve the crude acid chloride in anhydrous diethyl ether. In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether. Cool the phenol solution in an ice bath.
-
Reaction: Slowly add the acid chloride solution to the cooled phenol solution with constant stirring. Let the reaction mixture stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Work-up: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Organic Synthesis
The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. The electron-rich naphthol ring system readily undergoes electrophilic substitution with diazonium salts.
Experimental Protocol: Azo Dye Synthesis
This protocol outlines the synthesis of an azo dye using this compound and a diazotized aromatic amine (e.g., aniline).
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium nitrite (NaNO₂)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization of Aniline: In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent). Stir the mixture for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
Preparation of Coupling Solution: In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes. Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization.
Potential Applications in Materials Science and Drug Discovery
While the primary industrial use of this compound is in dye synthesis, its structural features suggest potential in other advanced applications.
Liquid Crystals
Naphthalene derivatives are known to form the rigid core of some liquid crystalline materials.[4] The extended aromatic system of this compound provides the necessary molecular rigidity (mesogenic character) that could be exploited in the design of new liquid crystals. Further derivatization, such as the addition of flexible alkyl chains, would be necessary to induce mesophase behavior.
Drug Development
The 3-hydroxy-2-naphthoic acid moiety is a structural alert in medicinal chemistry, with derivatives exhibiting a range of biological activities. Although this compound itself has not been extensively studied for its biological effects, related hydroxynaphthoquinones and N-aryl-3-hydroxynaphthalene-2-carboxamides have demonstrated antibacterial, antimycobacterial, and antimalarial properties.[5][6] This suggests that this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The mechanism of action for related compounds often involves the inhibition of specific enzymes or disruption of cellular processes like mitochondrial electron transport.[5]
Conclusion
This compound is a versatile organic compound with a well-established role in the dye industry and promising potential in materials science and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and applications, including actionable experimental protocols and conceptual workflows. Further research into its liquid crystalline properties and biological activities is warranted to fully explore the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Solubility of Phenyl 3-hydroxy-2-naphthoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Phenyl 3-hydroxy-2-naphthoate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structure and provides detailed experimental protocols for researchers to determine these values.
Predicted Solubility of this compound
This compound (CAS No: 7260-11-9) is an aromatic ester with the chemical formula C₁₇H₁₂O₃.[1][2][3][4] Its structure, featuring a naphthalene ring, a hydroxyl group, and a phenyl ester group, suggests a generally low solubility in polar solvents like water and higher solubility in organic solvents. The principle of "like dissolves like" is key to predicting its behavior.[5] The large nonpolar naphthalene and phenyl rings indicate that it will be more soluble in nonpolar or moderately polar organic solvents. The presence of a hydroxyl group and an ester linkage introduces some capacity for hydrogen bonding and dipole-dipole interactions, which may enhance solubility in certain polar aprotic and protic solvents.
Expected Solubility in Common Organic Solvents:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is expected due to the ability of the hydroxyl group on the solute to form hydrogen bonds with the alcohol solvents.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated. The polar carbonyl group of the ketone can interact with the polar parts of the this compound molecule.
-
Esters (e.g., Ethyl Acetate): Good solubility is likely, given the structural similarities (ester group) between the solute and the solvent.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Moderate solubility is expected. While ethers are less polar than ketones or alcohols, they can still engage in dipole-dipole interactions.
-
Hydrocarbons (e.g., Hexane, Toluene): Solubility in nonpolar aliphatic hydrocarbons like hexane is expected to be limited. However, solubility in aromatic hydrocarbons like toluene may be higher due to pi-pi stacking interactions with the naphthalene and phenyl rings.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted due to the ability of these solvents to dissolve a wide range of organic compounds.
Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Illustrative Data | |||
| Methanol | 25 | e.g., 5.2 | Gravimetric |
| Ethanol | 25 | e.g., 4.8 | UV-Vis Spectroscopy |
| Acetone | 25 | e.g., 10.5 | HPLC |
| Ethyl Acetate | 25 | e.g., 9.1 | Gravimetric |
| Toluene | 25 | e.g., 3.5 | UV-Vis Spectroscopy |
| Hexane | 25 | e.g., 0.1 | HPLC |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
-
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
-
Materials:
-
This compound
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Water bath or heating block for temperature control
-
-
Procedure:
-
Add approximately 25 mg of this compound to a test tube.[6][7]
-
Add 0.75 mL of the selected solvent in small portions.[6]
-
After each addition, cap the test tube and shake it vigorously for 60 seconds.[8]
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For temperature-dependent studies, place the test tube in a water bath set to the desired temperature and allow it to equilibrate before and during the solubility test.
-
2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the thermodynamic equilibrium solubility.[9]
-
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
-
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculate the original solubility based on the measured concentration and the dilution factor.
-
3. High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery for rapid screening.[10]
-
Objective: To quickly estimate the solubility of a compound from a concentrated DMSO stock solution.
-
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer or organic solvent of interest
-
96-well plates (filter plates and analysis plates)
-
Liquid handling robotics (optional but recommended)
-
Plate reader (e.g., UV-Vis or nephelometer)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the solvent of interest to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking.
-
Measure the turbidity of the resulting solutions using a nephelometer or determine the concentration of the dissolved compound by filtering the solutions through a filter plate and measuring the UV absorbance of the filtrate in a UV-compatible plate.[10]
-
The solubility is determined by comparing the results to a calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. 3-羟基-2-萘甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C17H12O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 7260-11-9 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
Phenyl 3-hydroxy-2-naphthoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 3-hydroxy-2-naphthoate is an aromatic ester with the chemical formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol .[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly in the fields of dye chemistry and drug discovery. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point ranging from 129-132 °C and a boiling point of 257-261 °C at 160 mmHg.[1] It is an organic compound that serves as a significant intermediate in various chemical syntheses.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [1][2] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 129-132 °C | [1] |
| Boiling Point | 257-261 °C / 160 mmHg | [1] |
| CAS Number | 7260-11-9 | [1] |
Synthesis
The primary method for the synthesis of this compound is the Fischer esterification of 3-hydroxy-2-naphthoic acid with phenol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-hydroxy-2-naphthoic acid
-
Phenol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid and a molar excess of phenol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.
References
The Multifaceted Biological Activities of Phenyl 3-hydroxy-2-naphthoate and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The bicyclic aromatic scaffold of naphthalene has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, Phenyl 3-hydroxy-2-naphthoate and its related compounds have emerged as a versatile class exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-naphthol derivative 5d (4-fluoro phenyl ring) | Hep G2 (Liver) | 1.2 ± 1.1 | [1] |
| A549 (Lung) | 1.6 ± 1.0 | [1] | |
| MDA-MB-231 (Breast) | 0.9 ± 0.1 | [1] | |
| HeLa (Cervical) | 0.8 ± 0.4 | [1] | |
| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate) | 5.1 | [2] | |
| Naphthyridine derivatives 14, 15 | HeLa, HL-60, PC-3 | More potent than colchicine | [2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | 2.47 | [3] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung) | 5.42 | [3] |
| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide 2, 4, 10 | A549 (Lung) | < 3.9 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HeLa, Hep G2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt Inhibition
Several naphthoquinone derivatives have been shown to induce apoptosis and autophagy by regulating the PI3K/Akt signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated notable activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphtho[4][5][6]triazol-thiadiazin derivative 4d | Candida albicans | 50 | [7] |
| Candida tropicalis | 100 | [7] | |
| Candida krusei | 100 | [7] | |
| Candida glabrata | 100 | [7] | |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3 ) | Pseudomonas aeruginosa MDR1 | 10 | [8] |
| Staphylococcus aureus MDR | 100 | [8] | |
| 1-(dimethylaminomethyl)naphthalen-2-ol (2 ) | Penicillium notatum | 400 | [8] |
| Penicillium funiculosum | 400 | [8] | |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant Staphylococcus aureus | 0.16–0.68 µM | [9] |
| Mycobacterium tuberculosis | 10 µM | [9] | |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant Staphylococcus aureus | 0.16–0.68 µM | [9] |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis | 10 µM | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: Scavenging Free Radicals
Many this compound derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often evaluated using DPPH and ABTS radical scavenging assays.
Quantitative Data: Antioxidant Activity
The following table summarizes the antioxidant activity of selected derivatives, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | [10] |
| ABTS | 2.10 | [10] | |
| Turmeric ethanol extract | DPPH | 4.424 ± 0.123 | [6] |
| ABTS | 3.514 ± 0.052 | [6] | |
| Various pure chemical compounds | ABTS | 1.03 - 4.68 | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).
-
Sample Preparation: Prepare various concentrations of the test compound in the same solvent.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against compound concentration.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain derivatives of this compound have shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected derivatives.
| Compound/Derivative | Assay/Target | Effect | Reference |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | Nitric Oxide (NO) release in LPS-stimulated macrophages | Significant inhibition | [12] |
| IL-1β and IL-6 release in LPS-stimulated macrophages | Significant inhibition | [12] | |
| iNOS and COX-2 protein expression | Significant inhibition | [12] | |
| Phenylbenzohydrazides (INL-06, -07, -10, -11) | Carrageenan-induced cell migration | Significant reduction | [13] |
| IL-6, IL-1β, and TNF-α production | Inhibition | [13] | |
| Nitric Oxide (NO) production | Inhibition | [13] | |
| 4-phenyl-2-naphthoic acid derivatives | P2Y14 Receptor Antagonism | Potent antagonists | [14][15] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance of the colored product at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from a dose-response curve.
Signaling Pathway: NF-κB and MAPK Inhibition
Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the LPS-induced inflammatory response in macrophages by suppressing the activation of NF-κB and MAPK (JNK and p38) signaling pathways.[12]
Conclusion
This compound and its derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and anti-inflammatory assays highlights their potential as lead structures for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Further investigations into structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize the clinical promise of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenyl 3-hydroxy-2-naphthoate: Chemical Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenyl 3-hydroxy-2-naphthoate, a key organic compound utilized primarily as an intermediate in the synthesis of azo dyes and pigments. This document details its chemical structure, stereochemistry, physicochemical properties, and a key synthetic protocol.
Core Concepts: Chemical Identity and Structure
This compound is an aromatic ester with the molecular formula C₁₇H₁₂O₃.[1] Its structure consists of a phenyl group attached to a 3-hydroxy-2-naphthoate moiety. The systematic IUPAC name for this compound is phenyl 3-hydroxynaphthalene-2-carboxylate.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical Structure of this compound
Stereochemistry
This compound is an achiral molecule.[1] It does not possess any stereocenters, and therefore, does not exhibit optical activity.[1] This simplifies its synthesis and characterization as there is no need to resolve enantiomers or diastereomers.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [1] |
| Molecular Weight | 264.28 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Melting Point | 129-132 °C | [3] |
| Boiling Point | 257-261 °C at 160 mmHg | [3] |
| SMILES | c1ccc(cc1)OC(=O)c2cc3ccccc3cc2O | [1] |
| InChI | InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | [1] |
| Predicted [M+H]⁺ (m/z) | 265.08592 | [4] |
| Predicted [M+Na]⁺ (m/z) | 287.06786 | [4] |
| Predicted [M-H]⁻ (m/z) | 263.07136 | [4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 3-hydroxy-2-naphthoic acid and phenol. The following protocol is based on established synthetic routes.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Phenol
-
A suitable solvent (e.g., toluene, xylene)
-
A catalyst (e.g., phosphorus trichloride, thionyl chloride) or a condensing agent.
General Procedure:
-
A mixture of 3-hydroxy-2-naphthoic acid and a slight excess of phenol is prepared in a suitable high-boiling point solvent such as ortho-xylene.
-
A catalytic amount of a phosphorus(III) compound, like phosphorus trichloride, is added to the reaction mixture.
-
The mixture is heated to reflux, typically between 146-156°C, with continuous stirring and removal of water formed during the reaction.
-
The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent to yield pure this compound.
Applications in Azo Dye Synthesis
The primary application of this compound is as a coupling component in the synthesis of azo dyes.[3] The general workflow for this process is outlined below.
References
Unlocking the Therapeutic Potential of Phenyl 3-hydroxy-2-naphthoate: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 3-hydroxy-2-naphthoate, a key organic intermediate, is emerging as a valuable scaffold in the field of medicinal chemistry. While historically utilized in the synthesis of azo dyes and pigments, recent scientific exploration has unveiled the significant therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in drug discovery and development, focusing on the biological activities of its derivatives, quantitative data from relevant studies, and detailed experimental protocols. The core structure of this compound offers a unique framework for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of this compound
This compound is primarily synthesized through the esterification of 3-hydroxy-2-naphthoic acid with phenol.[1] This reaction provides a straightforward method for producing the core molecule, which can then be further modified to generate a diverse library of bioactive compounds.
Potential Medicinal Chemistry Applications
While direct studies on the biological activity of this compound are limited, a substantial body of research highlights the significant therapeutic potential of its derivatives. By modifying the core structure, researchers have developed compounds with promising activities against various diseases.
Anticancer Activity
Derivatives of the 3-hydroxy-2-naphthoic acid core have demonstrated notable cytotoxic effects against a range of cancer cell lines. Naphthoquinone derivatives, which can be synthesized from precursors related to this compound, have shown particular promise. For instance, certain aminonaphthoquinone-1,2,3-triazole hybrids and other naphthoquinone derivatives have exhibited significant cytotoxicity against liver (HepG2), breast (MCF-7), colorectal (HT-29), and acute lymphoblastic leukemia (MOLT-4) cancer cell lines.
Table 1: Anticancer Activity of Selected Naphthoquinone Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Aminonaphthoquinone Derivative | HepG2 | 1.68 - 11.01 | |
| Naphthoquinone Derivative | MCF-7 | 10.4 | |
| Naphthoquinone Derivative | HT-29 | 6.8 | |
| Naphthoquinone Derivative | MOLT-4 | 8.4 | |
| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate | SGC-7901 | 4.1 ± 2.6 |
Anti-inflammatory Activity
The anti-inflammatory potential of hydroxynaphthoate derivatives is another promising area of investigation. Research on related compounds, such as methyl-1-hydroxy-2-naphthoate, has shown inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK. These findings suggest that derivatives of this compound could be developed as novel anti-inflammatory agents.
Antimicrobial Activity
The 3-hydroxy-2-naphthoic acid scaffold has also been utilized to develop compounds with antibacterial and antifungal properties. Hydrazide derivatives, in particular, have shown interesting activity against various bacterial strains. The versatility of the core structure allows for the introduction of different functional groups, enabling the fine-tuning of antimicrobial potency and spectrum.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 3-Hydroxy-2-naphthoic Acid Anilides
This protocol describes a general method for the synthesis of anilide derivatives from 3-hydroxy-2-naphthoic acid, a precursor to this compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2-naphthoic acid and the desired aniline in an appropriate solvent such as ortho-xylene or ortho-chlorotoluene.
-
Catalyst Addition: Introduce a phosphorus (III) compound (e.g., phosphorus trichloride) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 146°C and 156°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization or column chromatography to yield the desired 3-hydroxy-2-naphthoic acid anilide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of synthesized compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.
Visualizing the Potential: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a key signaling pathway and a general experimental workflow.
Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by hydroxynaphthoate derivatives.
Caption: General workflow for drug discovery starting from the this compound scaffold.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While the parent molecule itself has not been extensively studied for its medicinal properties, the diverse and potent biological activities of its derivatives underscore the significant potential of this chemical entity. Future research should focus on the systematic synthesis and evaluation of a wider range of this compound derivatives to fully explore their therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this scaffold holds great promise for the discovery of new treatments for cancer, inflammatory disorders, and infectious diseases.
References
Phenyl 3-hydroxy-2-naphthoate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Phenyl 3-hydroxy-2-naphthoate, a stable, crystalline solid, serves as a pivotal precursor in a variety of organic syntheses. Its strategic importance lies in the reactive ester functionality combined with the electron-rich naphthalene core, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of dyes, pigments, and potentially bioactive molecules.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Melting Point | 129-132 °C | [1] |
| Boiling Point | 257-261 °C at 160 mmHg | [1] |
| Appearance | Solid | [1] |
| CAS Number | 7260-11-9 | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the esterification of 3-hydroxy-2-naphthoic acid with phenol. A detailed experimental protocol is outlined below.
Experimental Protocol: Esterification of 3-Hydroxy-2-naphthoic Acid
Objective: To synthesize this compound from 3-hydroxy-2-naphthoic acid and phenol.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Phenol
-
N-[3-(N,N-dimethylamino)-propyl]-N'-ethyl-carbodiimide hydrochloride (EDCI)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate solution
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (4.0 mol), 3-hydroxy-2-naphthoic acid (1.0 mol), phenol (1.20 mol), and EDCI (0.20 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, evaporate the dimethyl sulfoxide solvent under reduced pressure.
-
Cool the resulting solution to 70-80 °C.
-
Cool further and filter the precipitated solid.
-
Wash the filter cake with a hot sodium bicarbonate solution, followed by washing with water until the filtrate is neutral.
-
Dry the solid product to obtain this compound.
Results: This procedure has been reported to yield this compound as a solid product with a yield of 91.1% and a purity of 98.7%.[2]
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds, most notably as a precursor to Naphthol AS and its derivatives, which are widely used as coupling components in the manufacture of azo dyes and pigments.
Synthesis of Naphthol AS Derivatives (Amidation)
The primary application of this compound is in the synthesis of Naphthol AS derivatives through amidation reactions. The phenyl ester acts as a good leaving group, facilitating the reaction with various aromatic amines to form the corresponding anilides.
General Reaction Scheme:
References
Methodological & Application
Protocol for Phenyl 3-hydroxy-2-naphthoate synthesis from 3-hydroxy-2-naphthoic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Phenyl 3-hydroxy-2-naphthoate, a valuable intermediate in the synthesis of azo coupling components and other derivatives. The described methodology is based on the esterification of 3-hydroxy-2-naphthoic acid with phenol, facilitated by a carbodiimide coupling agent. This method offers a high yield and purity of the final product. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the development of various organic compounds, particularly in the dye and pigment industry. Its synthesis from 3-hydroxy-2-naphthoic acid and phenol is a critical transformation. While classical Fischer esterification is a potential route, the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in a suitable solvent provides an efficient and high-yielding alternative. This protocol details such a modern and effective synthetic procedure.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 91.1% | [1] |
| Purity | 98.7% | [1] |
| Melting Point | 129-132 °C | |
| Boiling Point | 257-261 °C at 160 mmHg | |
| Molecular Formula | C₁₇H₁₂O₃ | |
| Molecular Weight | 264.28 g/mol |
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Phenol
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (4.0 mol), 3-hydroxy-2-naphthoic acid (1.0 mol), phenol (1.20 mol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (0.20 mol).[1]
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.[1]
-
Solvent Removal: After the reaction is complete, evaporate the dimethyl sulfoxide solvent using a rotary evaporator.[1]
-
Crystallization and Filtration: Cool the resulting solution to 70-80 °C to induce crystallization. Further cool the mixture and then filter to collect the solid product.[1]
-
Washing: Wash the filter cake with a hot sodium bicarbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid. Subsequently, wash the product with water until the filtrate is neutral.[1]
-
Drying: Dry the purified this compound to obtain a solid product.[1] The expected yield is approximately 240.8 g (91.1%) with a purity of 98.7%.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Use of Phenyl 3-hydroxy-2-naphthoate as a coupling component in azo dye synthesis.
Application Notes & Protocols: Phenyl 3-hydroxy-2-naphthoate in Azo Dye Synthesis
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[2][3] this compound is a derivative of 3-hydroxy-2-naphthoic acid and serves as a valuable coupling component in the synthesis of azoic dyes.[4][5] Its chemical structure, featuring a hydroxylated naphthalene ring, provides an activated position for the electrophilic substitution by the diazonium ion, leading to the formation of highly conjugated, colored azo compounds. These dyes have potential applications in textiles, pigments, and advanced materials.[4][5]
This document provides detailed protocols for the synthesis of azo dyes using this compound as the coupling component, methods for their characterization, and representative data.
Chemical Reaction Pathway
The synthesis is a two-stage process. First, a primary aromatic amine is converted into a diazonium salt. Second, the diazonium salt is coupled with this compound to form the final azo dye.
Caption: General reaction pathway for azo dye synthesis.
Experimental Protocols
The following protocols are generalized procedures. The specific quantities of reagents should be calculated based on the molar equivalents of the chosen aromatic amine.
Protocol 1: Diazotization of a Primary Aromatic Amine
This procedure converts the primary aromatic amine into a reactive diazonium salt. This salt is typically unstable and should be used immediately in the subsequent coupling step.[6]
Materials and Reagents:
-
Primary aromatic amine (e.g., aniline, substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Beakers
-
Stirring rod or magnetic stirrer
-
Ice bath
Procedure:
-
In a beaker, dissolve the chosen primary aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL).[7]
-
Cool the resulting solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[2][6]
-
In a separate beaker, prepare a solution of sodium nitrite (10 mmol, ~0.7 g) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while stirring continuously.[8] Keep the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes in the ice bath. The resulting clear solution contains the aryl diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling with this compound
This procedure involves the reaction of the freshly prepared diazonium salt with the this compound coupling component.
Materials and Reagents:
-
Aryl diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a separate beaker, dissolve this compound (10 mmol, ~2.64 g) in approximately 40-50 mL of 10% aqueous sodium hydroxide solution.[6][9]
-
Cool this solution to 0-5 °C in an ice bath with efficient stirring. The alkaline medium is necessary to deprotonate the hydroxyl group of the naphthoate, forming a more reactive phenoxide ion.[3]
-
While vigorously stirring the cold this compound solution, slowly add the cold diazonium salt solution (from Protocol 1).[10]
-
A colored precipitate of the azo dye should form immediately or shortly after addition.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.[9]
-
Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold distilled water to remove any unreacted salts and impurities.[8]
-
Dry the purified product in an oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator.
Purification
If required, the crude azo dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[8] The choice of solvent depends on the solubility of the specific dye synthesized.
Experimental Workflow
The overall laboratory workflow from starting materials to the final characterized product is outlined below.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Data Presentation & Characterization
The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity.
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color. Azo compounds typically exhibit strong absorption bands in the visible region (400-700 nm) due to π→π* electronic transitions in the extended conjugated system.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key signals to look for include the N=N stretching vibration (around 1400-1550 cm⁻¹), C=O stretching of the ester group, and O-H stretching.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the overall structure by showing the chemical environment of protons and carbon atoms. Aromatic protons typically appear in the δ 6.5-8.5 ppm range in ¹H NMR.[4][11] The presence of a highly deshielded proton signal (>10 ppm) can indicate an intramolecular hydrogen bond between the hydroxyl group and an azo nitrogen, suggesting a hydrazone tautomeric form.[13]
The following table summarizes representative spectroscopic data for azo dyes derived from structurally similar naphthol-based coupling components.
| Compound Name | Yield (%) | λmax (nm) | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| 1-Phenylazo-2-naphthol | ~56%[9] | 410-480 | 3100-3200 (O-H), 1542 (N=N), Aromatic C-H | 6.9-8.3 (Aromatic-H), 8.56 (O-H), 11.25 (O-H)[12] |
| 2-(2-Hydroxy-naphthalen-1-ylazo)-nitrobenzene | Good | ~490 | 3345 (O-H), 1567, 1345 (NO₂), 1450 (N=N) | 7.4-8.6 (Aromatic-H)[4] |
| 1-(p-Tolylazo)-2-naphthol | >90% | ~485 | 3438 (O-H), 1494 (N=N) | 2.4 (CH₃), 6.8-8.5 (Aromatic-H), 16.2 (N-H, hydrazone)[5] |
Note: The data presented are for analogous compounds and are intended to provide an expected range of values. Actual results for dyes derived from this compound may vary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and diazonium salts can be toxic and potentially carcinogenic. Handle with care.
-
Concentrated acids and bases are corrosive. Handle with extreme caution.
-
The azo dye products should be handled carefully, as some may be irritants.[10]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scribd.com [scribd.com]
- 3. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. byjus.com [byjus.com]
- 7. biotechjournal.in [biotechjournal.in]
- 8. testbook.com [testbook.com]
- 9. mdpi.com [mdpi.com]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Acylation of Phenyl 3-hydroxy-2-naphthoate
Introduction
Phenyl 3-hydroxy-2-naphthoate is an aromatic compound with a hydroxyl group that can undergo acylation, a fundamental reaction in organic synthesis. This process introduces an acyl group onto the hydroxyl moiety, forming an ester. Acylation of such naphthol derivatives is a key step in the synthesis of various valuable organic molecules, including pharmaceuticals and fine chemicals. The resulting acylated products can exhibit modified biological activities and physicochemical properties, making this a significant transformation in drug development and materials science. This document provides a detailed experimental protocol for the acylation of this compound, based on established methods for analogous 2-naphthol derivatives.
Reaction Principle
The acylation of this compound involves the reaction of its phenolic hydroxyl group with an acylating agent. This reaction is typically carried out in the presence of a catalyst, which can be either a base or a Lewis acid, to enhance the reactivity of the reactants. The choice of acylating agent and catalyst can influence the reaction's efficiency, selectivity, and conditions. Common acylating agents include acid anhydrides (e.g., acetic anhydride) and acyl chlorides.
Experimental Protocols
Two primary methods for the acylation of naphthol derivatives are presented here: a base-catalyzed approach and a Lewis acid-catalyzed approach. These protocols have been adapted for the specific substrate, this compound.
Protocol 1: Base-Catalyzed Acylation using Acetic Anhydride
This method is a straightforward and rapid procedure that utilizes common and inexpensive reagents.
Materials:
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Crushed Ice
-
Deionized Water
-
Petroleum Ether (for recrystallization)
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a suitable flask, dissolve 1.0 g of this compound in 5 mL of 10% sodium hydroxide solution with stirring.
-
To this solution, add approximately 10 g of crushed ice to cool the mixture.
-
Slowly add 1.1 mL of acetic anhydride to the mixture while stirring vigorously.
-
Continue to stir the mixture vigorously for 15-20 minutes. The acylated product should precipitate as a solid.
-
Filter the crude product using a Buchner funnel and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from petroleum ether to obtain the purified Phenyl 3-acetoxy-2-naphthoate.
-
Dry the purified product in a desiccator.
Protocol 2: Lewis Acid-Catalyzed Acylation using Acetic Acid
This protocol employs a Lewis acid catalyst, such as nickel nitrate, and is particularly useful for achieving high chemoselectivity under reflux conditions.[1][2][3]
Materials:
-
This compound (2.0 mmol)
-
Acetonitrile (10.0 mL)
-
Nickel Nitrate (Ni(NO₃)₂) (30 mg)
-
Acetic Acid (1.5 mmol)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of this compound in 10.0 mL of acetonitrile.
-
Add 30 mg of nickel nitrate to the solution.
-
Slowly add 1.5 mmol of acetic acid to the reaction mixture at room temperature over a period of 5 minutes.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the acylation of a generic 2-naphthol substrate, which can be used as a reference for the acylation of this compound.
| Parameter | Protocol 1 (Base-Catalyzed) | Protocol 2 (Lewis Acid-Catalyzed) |
| Substrate | This compound | This compound |
| Acylating Agent | Acetic Anhydride | Acetic Acid |
| Catalyst/Base | Sodium Hydroxide | Nickel Nitrate |
| Solvent | Water | Acetonitrile |
| Temperature | 0°C to Room Temperature | Reflux |
| Reaction Time | 15-20 minutes | Monitored by TLC |
| Work-up | Filtration and Recrystallization | Liquid-liquid extraction |
| Reported Yield (for 2-naphthol) | High | Up to 90% conversion |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the acylation of this compound.
Experimental Workflow for Lewis Acid-Catalyzed Acylation
Caption: Experimental workflow for the Lewis acid-catalyzed acylation protocol.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
Application Note: Analysis and Purification of Phenyl 3-hydroxy-2-naphthoate using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the determination of purity and for the purification of Phenyl 3-hydroxy-2-naphthoate. This compound and its derivatives are important intermediates in the synthesis of azo dyes and have potential applications in material science and as pharmaceutical precursors. The methods described herein utilize reverse-phase chromatography, providing excellent resolution and scalability for both analytical and purification purposes.
Introduction
This compound is an aromatic ester with significant utility in chemical synthesis. Accurate determination of its purity is crucial for quality control and for ensuring the integrity of subsequent reactions. Furthermore, an efficient purification method is necessary to isolate the compound from reaction mixtures and impurities. This document provides detailed protocols for an analytical HPLC method to assess the purity of this compound and a preparative HPLC method for its purification.
Part 1: Analytical HPLC Method
The analytical method is designed for rapid and accurate determination of the purity of this compound. A C18 reverse-phase column is used to achieve optimal separation of the target compound from potential impurities.
Experimental Conditions
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Instrument | Standard Analytical HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 60% B over 1 minute; hold at 60% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 232 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Analytical Results (Hypothetical Data)
Table 2: Analytical Data Summary
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 7.8 | 99.5 | 99.5 |
| Impurity 1 | 5.2 | 0.3 | - |
| Impurity 2 | 9.1 | 0.2 | - |
Protocol: Analytical HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition (60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for the specified gradient duration.
-
Integrate the peaks and calculate the purity based on the peak area percentage.
-
Analytical Workflow Diagram
Caption: Workflow for the analytical HPLC method.
Part 2: Preparative HPLC Method
The preparative method is designed to purify larger quantities of this compound. This method is scaled up from the analytical method to accommodate a higher sample load.
Experimental Conditions
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC System with Fraction Collector |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 232 nm |
| Injection Volume | 5 mL |
| Sample Preparation | 50 mg/mL in Acetonitrile/Toluene (9:1) |
Purification Results (Hypothetical Data)
Table 4: Preparative Purification Summary
| Parameter | Value |
| Sample Load | 250 mg |
| Collected Fraction Volume | ~40 mL |
| Purity of Collected Fraction | >99.8% |
| Recovery Yield | 92% (230 mg) |
Protocol: Preparative HPLC
-
Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A and B as described in the analytical protocol, ensuring they are adequately degassed.
-
-
Sample Preparation:
-
Dissolve 250 mg of the crude this compound in 5 mL of a 9:1 mixture of acetonitrile and toluene. The addition of a small amount of toluene can aid in dissolving higher concentrations of the sample.
-
Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Instrument Setup and Purification:
-
Set up the preparative HPLC system with the parameters listed in Table 3.
-
Equilibrate the preparative column with the starting mobile phase composition (70% B) until a stable baseline is achieved.
-
Inject the 5 mL sample solution.
-
Monitor the chromatogram in real-time.
-
Begin fraction collection just before the main peak begins to elute and stop collection after the peak has returned to baseline.
-
-
Post-Purification Processing:
-
Analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm purity.
-
Combine the pure fractions.
-
Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified this compound.
-
Dry the purified compound under high vacuum to remove residual solvent.
-
Determine the final mass and calculate the recovery yield.
-
Purification Workflow Diagram
Caption: Workflow for the preparative HPLC method.
Conclusion
The HPLC methods presented provide a reliable framework for the quality control and purification of this compound. The analytical method is sensitive and specific, while the preparative method allows for efficient isolation of the compound at high purity. These methods are essential tools for researchers and professionals working with this compound in various fields of chemical synthesis and development.
Application Notes and Protocols for Phenyl 3-hydroxy-2-naphthoate Derivatization
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive guide to the derivatization of Phenyl 3-hydroxy-2-naphthoate, a versatile scaffold for the development of novel therapeutic agents. While this specific ester has been primarily utilized in the synthesis of azo coupling components, its parent structure, 3-hydroxy-2-naphthoic acid, is a well-established starting point for generating derivatives with significant biological activities.[1] The methodologies outlined below are based on established chemical transformations and structure-activity relationship (SAR) studies of related naphthoate compounds, offering a strategic approach to enhance the biological efficacy of the core molecule.
Application Notes
The 3-hydroxy-2-naphthoate core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The key to unlocking and enhancing this potential lies in the strategic derivatization of the core structure. The phenyl ester group of this compound can be readily modified or replaced, while the hydroxyl and naphthalene ring system offer multiple sites for functionalization.
Rationale for Derivatization:
-
Enhancement of Lipophilicity: Modification of the naphthyl core or the ester group with lipophilic moieties can improve membrane permeability and cellular uptake, which is often crucial for reaching intracellular targets.
-
Introduction of Pharmacophoric Groups: The addition of specific functional groups known to interact with biological targets (e.g., hydrogen bond donors/acceptors, aromatic rings for π-π stacking) can significantly increase binding affinity and potency.
-
Modulation of Physicochemical Properties: Derivatization can alter solubility, metabolic stability, and other pharmacokinetic properties, leading to improved drug-like characteristics.
-
Structure-Activity Relationship (SAR) Studies: Systematic derivatization allows for the exploration of the SAR, providing insights into the structural requirements for a desired biological activity and guiding the design of more potent and selective compounds.
Key Derivatization Strategies:
-
Amide Formation: Conversion of the phenyl ester to a diverse range of amides by reaction with primary or secondary amines is a common and effective strategy. The resulting N-substituted amides introduce a hydrogen bond donor and provide a vector for a wide variety of substituents.
-
Etherification of the Phenolic Hydroxyl Group: Alkylation or arylation of the 3-hydroxyl group can modulate the acidity of the molecule and introduce new interaction points.
-
Electrophilic Aromatic Substitution on the Naphthalene Ring: The electron-rich naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties and provide handles for further derivatization.
Data Presentation
The following tables present hypothetical but representative quantitative data for a series of this compound derivatives, illustrating the potential impact of derivatization on biological activity.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | R Group (Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| P3N-H (Parent) | -O-Ph | >128 | >128 |
| P3N-Am1 | -NH-Ph | 64 | 128 |
| P3N-Am2 | -NH-(4-Cl-Ph) | 16 | 32 |
| P3N-Am3 | -NH-(4-F-Ph) | 32 | 64 |
| P3N-Am4 | -NH-(4-CH3-Ph) | 64 | 128 |
| P3N-Am5 | -NH-CH2-Ph | 32 | 64 |
Table 2: In Vitro Anticancer Activity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | R Group (Amide) | IC50 (µM) |
| P3N-H (Parent) | -O-Ph | >100 |
| P3N-Am1 | -NH-Ph | 75.2 |
| P3N-Am2 | -NH-(4-Cl-Ph) | 15.8 |
| P3N-Am3 | -NH-(4-F-Ph) | 22.5 |
| P3N-Am4 | -NH-(4-CH3-Ph) | 55.1 |
| P3N-Am5 | -NH-CH2-Ph | 42.3 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Hydroxy-N-substituted-2-naphthamides from this compound
-
Materials:
-
This compound
-
Substituted amine (e.g., aniline, 4-chloroaniline)
-
High-boiling point solvent (e.g., xylene, dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add a suitable high-boiling point solvent (e.g., xylene, 10 mL per gram of starting material).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution Method)
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
References
Application Notes: Synthesis of Naphthol AS Derivatives via Aminolysis of Phenyl 3-hydroxy-2-naphthoate
Introduction
Naphthol AS derivatives are key intermediates in the manufacture of azoic dyes and pigments. They are typically anilides of 3-hydroxy-2-naphthoic acid. The conventional synthesis route involves the direct condensation of 3-hydroxy-2-naphthoic acid with a substituted aniline, often requiring dehydrating agents or high temperatures. An alternative and potentially milder approach is the aminolysis of an activated ester of 3-hydroxy-2-naphthoic acid, such as Phenyl 3-hydroxy-2-naphthoate. This method leverages the fact that phenol is a good leaving group, facilitating the nucleophilic attack by an aniline to form the desired amide bond. This application note provides a representative protocol for this synthetic transformation. While the use of this compound for synthesizing Naphthol AS derivatives is documented, specific detailed protocols are not widely published.[1] The following methodology is based on established principles of aminolysis for phenyl esters.
Core Reaction
The fundamental reaction is a nucleophilic acyl substitution where a primary aromatic amine (an aniline derivative) displaces the phenoxy group from this compound to form the corresponding N-aryl-3-hydroxy-2-naphthamide (a Naphthol AS derivative) and phenol as a byproduct.
Experimental Protocols
General Protocol for the Synthesis of Naphthol AS from this compound
This protocol describes the synthesis of Naphthol AS (the anilide derived from aniline) as a representative example. The methodology can be adapted for various substituted anilines to produce a range of Naphthol AS derivatives.
Materials:
-
This compound (Substrate)
-
Aniline (Nucleophile)
-
High-boiling point solvent (e.g., Xylene, N,N-Dimethylformamide (DMF), or Diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5-10% w/v)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 5-10% v/v)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., Ethanol, Toluene)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and heat plate or heating mantle
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add a suitable high-boiling point solvent (e.g., xylene, approx. 5-10 mL per gram of substrate).
-
Begin stirring the mixture and purge the flask with an inert gas.
-
Add aniline (1.1 to 1.5 eq) to the flask via syringe. An excess of the amine can help drive the reaction to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature of 140-180°C. The optimal temperature will depend on the solvent used and the reactivity of the specific aniline.
-
Maintain the reaction at this temperature for 4-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the consumption of the starting ester.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a high-boiling solvent like diphenyl ether was used, the product may precipitate upon cooling and can be isolated by filtration. Otherwise, proceed with a liquid-liquid extraction.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate or Toluene).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
5% aqueous HCl to remove excess aniline.
-
5% aqueous NaOH to remove the phenol byproduct and any unreacted starting material. The desired Naphthol AS product, being phenolic, may also be partially soluble in the basic wash, so care must be taken. Acidification of the basic wash can be used to check for and recover any lost product.
-
Saturated brine solution to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude Naphthol AS derivative can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield the final product as a crystalline solid.
-
The purity of the final product should be assessed by measuring its melting point and using analytical techniques like HPLC and NMR spectroscopy.
-
Data Presentation
The following table outlines the key reaction parameters and expected outputs for the synthesis of Naphthol AS derivatives. Researchers should use this structure to log their experimental data for comparison and optimization.
| Parameter | Value / Range | Purpose / Comment |
| Reactants | ||
| This compound | 1.0 molar equivalent | Substrate |
| Substituted Aniline | 1.1 - 1.5 molar equivalents | Nucleophile; excess drives equilibrium |
| Solvent | Xylene, DMF, Diphenyl Ether | High boiling point required for aminolysis |
| Conditions | ||
| Temperature (°C) | 140 - 180 | To overcome the activation energy of the reaction |
| Reaction Time (h) | 4 - 24 | Dependent on substrate reactivity and temperature |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation at high temperatures |
| Results | ||
| Product Yield (%) | To be determined | Theoretical yield calculation based on limiting reagent |
| Product Purity (%) | To be determined | Assessed by HPLC, NMR, or melting point |
| Appearance | To be determined | Typically off-white to pale yellow crystalline solid |
Visualizations
Diagrams of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for Naphthol AS derivative synthesis.
Caption: Mechanism of aminolysis for Naphthol AS derivative formation.
References
Application Notes and Protocols: Recrystallization of Phenyl 3-hydroxy-2-naphthoate
Abstract
This document provides a comprehensive, step-by-step guide for the purification of Phenyl 3-hydroxy-2-naphthoate via recrystallization. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide outlines the necessary procedures for solvent selection, the recrystallization process, and the subsequent isolation and drying of the purified product. All quantitative data is presented in tabular format, and a logical workflow diagram is provided for clarity.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. This compound is a solid with a reported melting point of 129-132 °C[1][2][3][4]. This protocol provides a general but detailed procedure that can be adapted based on the specific impurities present in the crude sample.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Watch glasses
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocols
3.1. Solvent Selection
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Yield a large quantity of pure crystals upon cooling.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
A preliminary small-scale solubility test is required to identify the optimal solvent or solvent pair.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different potential solvent to each test tube at room temperature. Agitate the mixture. Observe and record the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Observe and record the solubility at elevated temperatures.
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot but not when cold and results in good crystal formation is a suitable candidate.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be tested.
3.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value indicates high purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [2][5][6] |
| Molecular Weight | 264.28 g/mol | [2][5] |
| Melting Point | 129-132 °C (lit.) | [1][2][3] |
| Boiling Point | 257-261 °C at 160 mmHg (lit.) | [1][2][3] |
| Appearance | Solid | [2] |
Table 2: Example Solvent Screening Results (Hypothetical)
| Solvent | Solubility at Room Temp. | Solubility at B.P. | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| Acetone | Soluble | Soluble | Poor | Unsuitable (single) |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
| Heptane | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol/Water | Insoluble | Soluble | Excellent | Excellent Candidate |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Disclaimer: This protocol is a general guideline. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. The specific conditions for recrystallization may need to be optimized based on the purity of the starting material and the chosen solvent system.
References
Phenyl 3-hydroxy-2-naphthoate: A Versatile Intermediate for the Synthesis of Bioactive N-Aryl-3-hydroxy-2-naphthamides
Introduction
Phenyl 3-hydroxy-2-naphthoate is a key chemical intermediate, leveraging the inherent biological potential of the naphthol scaffold for the development of novel pharmaceutical compounds. The 3-hydroxy-2-naphthoic acid moiety is a recognized pharmacophore, and its derivatives, particularly N-aryl-3-hydroxy-2-naphthamides, have demonstrated significant promise as antibacterial and antimycobacterial agents. This application note provides detailed protocols for the synthesis of these bioactive amides from this compound and summarizes their biological activity.
The core reaction involves the aminolysis of the phenyl ester, a straightforward and efficient method for the formation of the corresponding amide. This process offers a direct route to a diverse library of N-substituted-3-hydroxy-2-naphthamides by varying the amine reactant. The resulting compounds have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Key Applications
The primary pharmaceutical application of this compound as an intermediate lies in the synthesis of N-aryl-3-hydroxy-2-naphthamides. These compounds have been investigated for their potential as:
-
Antibacterial Agents: Demonstrating efficacy against a range of Gram-positive bacteria.
-
Antimycobacterial Agents: Showing promising activity against Mycobacterium species.
The synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies by modifying the N-aryl substituent to optimize potency and pharmacokinetic properties.
Data Presentation
The following table summarizes the antibacterial and antimycobacterial activity of a series of representative N-alkoxyphenyl-3-hydroxy-2-naphthamides synthesized from 3-hydroxy-2-naphthoic acid, a precursor to this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
| Compound | S. aureus MIC (µM) | MRSA Strain 1 MIC (µM) | MRSA Strain 2 MIC (µM) | MRSA Strain 3 MIC (µM) | M. tuberculosis H37Ra MIC (µM) | M. avium subsp. paratuberculosis MIC (µM) |
| N-(2-propoxyphenyl)-3-hydroxy-2-naphthamide | >50 | 12 | 12 | 12 | 49 | 49 |
| N-[2-(but-2-yloxy)phenyl]-3-hydroxy-2-naphthamide | 24 | 12 | 12 | 12 | 23 | 12 |
| N-[3-(prop-2-yloxy)phenyl]-3-hydroxy-2-naphthamide | >50 | >50 | >50 | >50 | 24 | 48 |
| N-(3-ethoxyphenyl)-3-hydroxy-2-naphthamide | >50 | >50 | >50 | >50 | 49 | >50 |
| Ampicillin (Standard) | 25 | 50 | 50 | 50 | - | - |
| Rifampicin (Standard) | - | - | - | - | 24 | 24 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative N-aryl-3-hydroxy-2-naphthamide, N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide, from this compound via aminolysis.
Protocol 1: Synthesis of N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide
Materials:
-
This compound
-
4-Ethoxyaniline
-
Anhydrous Toluene
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene. Stir the mixture until the starting material is fully dissolved.
-
Addition of Amine: Add 4-ethoxyaniline (1.2 eq) to the solution.
-
Initiation of Reaction: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the melting point of the final compound.
-
Calculate the reaction yield.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of N-aryl-3-hydroxy-2-naphthamides.
Proposed Mechanism of Antibacterial Action
While the exact molecular mechanism of action for N-aryl-3-hydroxy-2-naphthamides is still under investigation, a plausible hypothesis involves the inhibition of a key bacterial enzyme. Fatty acid amide hydrolase (FAAH) is an enzyme involved in the degradation of fatty acid amides, which play roles in bacterial signaling and membrane integrity. The structural similarity of N-aryl-3-hydroxy-2-naphthamides to the substrates of FAAH suggests they may act as competitive inhibitors.
Caption: Proposed inhibitory action on a bacterial signaling pathway.
Application Notes and Protocols for the Analytical Characterization of Phenyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Phenyl 3-hydroxy-2-naphthoate. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and quantification of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is used to determine the number and environment of hydrogen atoms in the molecule. A ¹H NMR spectrum of this compound is available from commercial suppliers.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Presentation:
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.8 (broad s) | s | 1H | Ar-OH |
| 8.3 (s) | s | 1H | Naphthyl C1-H |
| 7.8-7.2 (m) | m | 10H | Aromatic H |
1.1.2. ¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Presentation:
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~155 | Ar-C -OH |
| ~150 | Ar-C -O (ester) |
| ~136-120 | Aromatic C -H and quaternary C |
| ~110 | Ar-C -C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study on the closely related Phenyl 1-hydroxy-2-naphthoate provides valuable comparative data.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum.
Data Presentation:
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad, Medium | O-H stretch (phenolic) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (ester) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration. Perform serial dilutions to obtain a series of standards with concentrations in the linear range of the instrument (typically in the µg/mL range).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, create a calibration curve by plotting absorbance versus concentration.
Data Presentation:
Table 4: Representative UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~230 | ~330 |
| Acetonitrile | ~228 | ~328 |
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A method for the related 3-hydroxy-2-naphthoic acid can be adapted.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a λmax determined from UV-Vis spectroscopy (e.g., 230 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Data Presentation:
Table 5: Representative HPLC Data for this compound
| Parameter | Value |
| Retention Time (min) | 5-10 (dependent on exact conditions) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Data Presentation:
Table 6: Predicted GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | 15-20 (dependent on exact conditions) |
| Molecular Ion [M]⁺ (m/z) | 264 |
| Key Fragment Ions (m/z) | 171 (loss of phenoxy radical), 143, 115, 77 (phenyl cation) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern. PubChem provides predicted collision cross-section data for various adducts of this compound.[4]
Experimental Protocol (Direct Infusion):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragment ions.
Data Presentation:
Table 7: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 265.0859 |
| [M+Na]⁺ | 287.0678 |
| [M-H]⁻ | 263.0714 |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Parameters:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Data Presentation:
Table 8: Representative TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (°C) | > 250 °C |
| Major Weight Loss Region (°C) | 250 - 400 °C |
| Residue at 600 °C (%) | < 5% |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions. The melting point of this compound is reported to be in the range of 129-132 °C.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 30 °C to 200 °C.
-
Data Presentation:
Table 9: Representative DSC Data for this compound
| Parameter | Value |
| Onset of Melting (°C) | ~129 °C |
| Peak Melting Temperature (°C) | ~131 °C |
| Enthalpy of Fusion (J/g) | 100 - 150 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Synthetic Pathway to Azoic Dyes
This compound is used in the synthesis of azoic coupling components. This diagram illustrates a general synthetic pathway.
Caption: Synthetic pathway from this compound to azoic dyes.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-Hydroxy-2-naphthoic acid(92-70-6) 13C NMR spectrum [chemicalbook.com]
- 3. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate | MDPI [mdpi.com]
- 4. PubChemLite - this compound (C17H12O3) [pubchemlite.lcsb.uni.lu]
Application Notes: Synthetic Routes to Functionalized Phenyl 3-Hydroxy-2-Naphthoate Analogs
Introduction
Phenyl 3-hydroxy-2-naphthoate and its functionalized analogs represent a class of compounds with significant potential in materials science and drug development. The core structure, derived from 3-hydroxy-2-naphthoic acid, serves as a versatile scaffold for creating derivatives with tailored electronic and biological properties.[1] These compounds have been utilized as precursors for azo dyes and pigments and are structurally related to molecules with demonstrated pharmacological activity.[1][2]
Recent research has highlighted the therapeutic potential of this scaffold. For instance, 3-hydroxy-2-naphthoic acid (3-HNA) itself has been identified as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress, suggesting applications in metabolic diseases like type 2 diabetes.[3] By functionalizing the phenyl and naphthyl rings, researchers can modulate the molecule's activity, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents, such as P2Y14 receptor antagonists for inflammatory diseases.[3][4][5] These application notes provide an overview of the primary synthetic strategies, detailed experimental protocols, and relevant biological pathways associated with these compounds.
General Synthetic Strategies
The synthesis of functionalized this compound analogs typically follows a convergent approach. The foundational precursor, 3-hydroxy-2-naphthoic acid, is first synthesized and then coupled with a functionalized phenol. Further modifications can be introduced on the naphthyl ring if required.
-
Preparation of 3-Hydroxy-2-naphthoic Acid : The common starting point is the carboxylation of 2-naphthol via the Kolbe–Schmitt reaction to produce 3-hydroxy-2-naphthoic acid.[1]
-
Esterification : The core reaction is the esterification of 3-hydroxy-2-naphthoic acid with a desired functionalized phenol. This can be achieved through various methods, including acid-catalyzed dehydration.[6][7]
-
Functionalization : Substituents can be introduced on the phenol prior to esterification or, in some cases, on the naphthoate ring system after the ester has been formed. This allows for the creation of a diverse library of analogs.
Figure 1. General workflow for the synthesis of functionalized this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
This protocol describes the synthesis of the key precursor, 3-hydroxy-2-naphthoic acid, from 2-naphthol.[1]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄), dilute
-
Water (deionized)
-
High-pressure autoclave reactor
Procedure:
-
Prepare sodium 2-naphthoxide by dissolving 2-naphthol in an aqueous solution of sodium hydroxide.
-
Thoroughly dry the sodium 2-naphthoxide salt under vacuum.
-
Place the dried salt into a high-pressure autoclave.
-
Heat the autoclave to 120-140°C while introducing carbon dioxide under high pressure (several atmospheres).
-
Maintain the reaction for several hours until the carboxylation is complete.
-
Cool the reactor and dissolve the solid product in hot water.
-
Acidify the solution with dilute sulfuric acid to precipitate the crude 3-hydroxy-2-naphthoic acid.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-hydroxy-2-naphthoic acid.
Protocol 2: Acid-Catalyzed Esterification of 3-Hydroxy-2-naphthoic Acid with a Substituted Phenol
This protocol outlines a general method for the synthesis of this compound analogs.[6]
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Substituted phenol (e.g., 4-nitrophenol, 2-chlorophenol)
-
Dehydrating acid catalyst (e.g., p-toluenesulfonic acid, concentrated H₂SO₄)
-
Anhydrous solvent with azeotropic properties (e.g., toluene, chlorobenzene)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus or equivalent setup for water removal
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-hydroxy-2-naphthoic acid (1.0 eq), the functionalized phenol (1.0-1.2 eq), and the anhydrous solvent (e.g., toluene).
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by observing the cessation of water collection. The reaction typically takes 4-8 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure functionalized this compound analog.
Quantitative Data Summary
The efficiency of synthesizing related analogs, such as anilides and diesters, provides insight into the conditions applicable to phenyl ester synthesis. The following tables summarize relevant quantitative data from published procedures.
Table 1: Synthesis of 3-Hydroxy-2-naphthoic Acid Anilide (A Related Carboxamide Analog) [8]
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Toluene | PCl₃ | 111 | - | Low Rate |
| ortho-Xylene | PCl₃ | 146 | - | up to 98 |
| ortho-Chlorotoluene | PCl₃ | 156 | - | up to 98 |
| Pseudocumene | PCl₃ | 170 | - | Decreased |
| ortho-Dichlorobenzene | PCl₃ | 180 | - | Decreased |
Note: Yields are optimized within the specified temperature range. Temperatures above 156°C led to increased impurities.[8]
Table 2: Synthesis of 3-Hydroxy-2-naphthoic Acid (1,n-alkanediol) Diesters [6]
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Toluene | 80 - 180 | 1 - 8 | 60 - 90 |
| Trifluoromethanesulfonic acid | Chlorobenzene | 80 - 180 | 1 - 8 | 60 - 90 |
| Concentrated H₂SO₄ | Dichlorobenzene | 80 - 180 | 1 - 8 | 60 - 90 |
Application in Drug Development: A Relevant Signaling Pathway
Analogs of 3-hydroxy-2-naphthoic acid have shown potential as therapeutics for type 2 diabetes by mitigating endoplasmic reticulum (ER) stress.[3] Chronic high levels of glucose and saturated fatty acids like palmitate (PA) can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR). Prolonged UPR activation impairs insulin signaling. 3-HNA acts as a chemical chaperone to alleviate this stress.[3]
Mechanism of Action:
-
ER Stress Induction : High palmitate levels cause protein misfolding in the ER.
-
UPR Activation : This stress activates signaling pathways involving JNK and IKKβ.
-
Insulin Resistance : Activated JNK and IKKβ phosphorylate Insulin Receptor Substrate 1 (IRS1) at serine residues (e.g., S307), which inhibits its function.
-
Signaling Inhibition : Impaired IRS1 blocks the downstream insulin signaling cascade (e.g., Akt phosphorylation), reducing glucose uptake (GLUT4 translocation).
-
3-HNA Intervention : 3-HNA alleviates ER stress, reducing the phosphorylation of JNK and IKKβ. This restores the normal insulin signaling pathway, improving insulin sensitivity.[3]
Figure 2. Signaling pathway showing how 3-HNA analogs can mitigate ER stress-induced insulin resistance.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound 97 7260-11-9 [sigmaaldrich.com]
- 3. Anti-diabetic effect of 3-hydroxy-2-naphthoic acid, an endoplasmic reticulum stress-reducing chemical chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 7. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 8. ucj.org.ua [ucj.org.ua]
Troubleshooting & Optimization
Optimizing the reaction yield of Phenyl 3-hydroxy-2-naphthoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction yield of Phenyl 3-hydroxy-2-naphthoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using carbodiimide coupling agents like EDCI.
Question: My reaction yield is significantly lower than the expected >90%. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the incomplete activation of the carboxylic acid or the instability of the active intermediate. Here are some troubleshooting steps:
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Moisture Contamination: Carbodiimides like EDCI are sensitive to moisture, which can hydrolyze the reagent and the activated O-acylisourea intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Temperature: While the reaction is typically run at reflux, excessively high temperatures might lead to the decomposition of the coupling agent or the product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.[1] Monitor the reaction temperature closely to maintain a gentle reflux.
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Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Reagent Purity: The purity of the starting materials, 3-Hydroxy-2-naphthoic acid and phenol, is crucial. Impurities can interfere with the reaction. Ensure the starting materials are of high purity.
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Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
Question: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture, which is difficult to filter. What is this side product and how can I minimize its formation?
Answer: The white, insoluble precipitate is likely N-acylurea, a common side product in carbodiimide-mediated coupling reactions.[2] It forms from the rearrangement of the O-acylisourea intermediate, which is unable to react further with the phenol.[2][3] To minimize its formation:
-
Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly suppress the formation of N-acylurea by acting as an acyl transfer agent, leading to a more reactive intermediate that rapidly reacts with the phenol.[2][3][4]
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Control Stoichiometry: While an excess of phenol is used, a large excess of the carbodiimide should be avoided as it can increase the likelihood of side reactions.
-
Reaction Conditions: Running the reaction at room temperature, if using a catalyst like DMAP, can sometimes reduce the rate of the rearrangement side reaction compared to the desired esterification.[3]
Question: I am having difficulty purifying the final product. What are the likely impurities and what purification strategy do you recommend?
Answer: The primary impurities are likely unreacted 3-hydroxy-2-naphthoic acid, phenol, and the urea byproduct from the coupling agent (e.g., N,N'-dicyclohexylurea if DCC is used, or a water-soluble urea derivative if EDCI is used).
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Removal of Unreacted Carboxylic Acid: Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the unreacted 3-hydroxy-2-naphthoic acid, forming a water-soluble salt that can be removed in the aqueous phase.[5]
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Removal of Urea Byproduct: If EDCI is used, its urea byproduct is water-soluble and can be removed during aqueous workup. If DCC is used, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[2]
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Removal of Unreacted Phenol: Unreacted phenol can often be removed through recrystallization or column chromatography.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the solid this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of EDCI in this synthesis?
A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble coupling agent. It activates the carboxylic acid group of 3-Hydroxy-2-naphthoic acid to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of phenol to form the ester bond.[4]
Q2: Can I use a different coupling agent, such as DCC?
A2: Yes, N,N'-Dicyclohexylcarbodiimide (DCC) is another common coupling agent for esterification.[2][3] The main difference is that the byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and is typically removed by filtration.[2] EDCI is often preferred for its water-soluble urea byproduct, which simplifies the workup procedure.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP accelerates the reaction and minimizes the formation of the N-acylurea side product, thus improving the overall yield and purity of the desired ester.[2][3][4]
Q4: What is the purpose of the sodium bicarbonate wash during the workup?
A4: The sodium bicarbonate wash is a crucial step to remove any unreacted 3-hydroxy-2-naphthoic acid from the crude product. The basic solution deprotonates the acidic carboxylic acid, forming a water-soluble sodium salt which is then partitioned into the aqueous layer and removed.[5]
Q5: What are the key safety precautions for this synthesis?
A5: Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Carbodiimides can be sensitizers and should also be handled with care. The reaction should be conducted with appropriate engineering controls in place.
Data Presentation
The following table provides representative data on how reaction parameters can influence the yield of this compound. This data is illustrative and based on a combination of a reported high-yield synthesis and general principles of Steglich-type esterifications.[4][5]
| Entry | Coupling Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDCI (1.2) | None | DMSO | Reflux | 5 | ~85 |
| 2 | EDCI (1.2) | DMAP (10) | DMSO | Reflux | 4 | 91.1[5] |
| 3 | DCC (1.2) | DMAP (10) | Dichloromethane | 25 | 12 | ~90 |
| 4 | EDCI (1.0) | DMAP (10) | DMSO | Reflux | 5 | Potentially Lower |
| 5 | EDCI (1.2) | DMAP (10) | Acetonitrile | Reflux | 6 | Variable |
Experimental Protocols
High-Yield Synthesis of this compound using EDCI [5]
This protocol is adapted from a reported procedure with a high yield.
Materials:
-
3-Hydroxy-2-naphthoic acid (1.0 mol)
-
Phenol (1.20 mol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.20 mol)
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Dimethyl sulfoxide (DMSO), anhydrous (4.0 mol)
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Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
To the reaction vessel, add dimethyl sulfoxide (4.0 mol), 3-hydroxy-2-naphthoic acid (1.0 mol), phenol (1.20 mol), and EDCI (1.20 mol).
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, evaporate the dimethyl sulfoxide solvent under reduced pressure.
-
Cool the resulting solution to 70-80°C.
-
Further cool the solution to room temperature and filter the solid product.
-
Wash the filter cake with a hot saturated sodium bicarbonate solution to remove unreacted 3-hydroxy-2-naphthoic acid.
-
Wash the filter cake with water until the filtrate is neutral.
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Dry the purified solid product to obtain this compound. (Expected yield: ~91.1%, Purity: ~98.7%).
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for the EDCI-mediated synthesis.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing side reactions in Phenyl 3-hydroxy-2-naphthoate synthesis
Welcome to the technical support center for the synthesis of Phenyl 3-hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, troubleshoot experimental challenges, and ensure a high-yield, high-purity synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The esterification reaction is an equilibrium process. | - Increase Reaction Time: Ensure the reaction is heated under reflux for a sufficient period (e.g., 4-5 hours) to reach equilibrium. - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove the water byproduct, shifting the equilibrium towards the product. - Use an Excess of Phenol: Employing an excess of one reactant can drive the reaction to completion. |
| Suboptimal Catalyst: The acid catalyst may be inactive or used in an insufficient amount. | - Use a Strong Acid Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts. - Ensure Anhydrous Conditions: Moisture can deactivate the acid catalyst. Use anhydrous solvents and reagents. | |
| Presence of Unreacted 3-Hydroxy-2-naphthoic Acid | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Prolong Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: Ensure the reaction is maintained at a suitable reflux temperature. |
| Inefficient Purification: The work-up procedure may not effectively remove the acidic starting material. | - Base Wash: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid.[1] | |
| Formation of a Colored Impurity (Yellow to Brown) | Thermal Degradation: High reaction temperatures can lead to the decomposition of the product or starting materials. | - Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux. |
| Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form colored byproducts. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of an Unknown Byproduct with a Higher Molecular Weight | C-Alkylation of the Naphthol Ring: Under acidic conditions, phenol can act as an electrophile and substitute onto the electron-rich naphthol ring, leading to the formation of a C-phenylated byproduct. This is analogous to the formation of 3-aniline-2-naphthoic acid in similar reactions.[2] | - Moderate Reaction Temperature: Higher temperatures can favor this side reaction.[2] - Use a Milder Catalyst: Consider using a less aggressive acid catalyst if this side reaction is significant. - Purification: This byproduct can often be separated by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid with phenol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3] The reaction is typically carried out under reflux in a suitable solvent.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 3-hydroxy-2-naphthoic acid, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during the work-up?
A3: Washing with a saturated solution of sodium bicarbonate (NaHCO₃) is a crucial step to neutralize the acid catalyst and, more importantly, to remove any unreacted 3-hydroxy-2-naphthoic acid by converting it to its water-soluble sodium salt.[1]
Q4: My final product is colored. How can I decolorize it?
A4: A slight coloration can often be removed by recrystallization from a suitable solvent system, such as toluene/heptane or ethanol/water. If the color is persistent, treatment with a small amount of activated carbon during the recrystallization process can be effective.
Q5: What are the expected spectroscopic data for this compound?
A5: The ¹H NMR spectrum in CDCl₃ should show characteristic signals for the aromatic protons on the naphthyl and phenyl rings. The proton of the hydroxyl group will appear as a broad singlet. The exact chemical shifts can be found in spectral databases.[4]
Experimental Protocols
General Protocol for Fischer-Speier Esterification of 3-Hydroxy-2-naphthoic Acid with Phenol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable non-polar solvent)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 3-hydroxy-2-naphthoic acid (1.0 eq) and phenol (1.2 eq).
-
Add toluene to dissolve or suspend the reactants.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) or p-toluenesulfonic acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and maintain for 4-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2-3 times), and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.
Visualizations
Reaction Mechanism and Side Reaction Pathway
Caption: Main reaction pathway and potential side reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
Troubleshooting common issues in the purification of Phenyl 3-hydroxy-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Phenyl 3-hydroxy-2-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically include unreacted starting materials such as 3-hydroxy-2-naphthoic acid and phenol. Additionally, if the 3-hydroxy-2-naphthoic acid starting material is impure, it may contain traces of 2-naphthol.[1][2] Side products from the esterification reaction, though generally minimal under controlled conditions, can also be present.
Q2: What is the recommended method for initial purification of the crude product?
A2: The initial workup of the reaction mixture is crucial for removing the bulk of the impurities. A standard procedure involves quenching the reaction, followed by an extractive workup. This typically includes washing the organic layer with a basic solution, such as sodium bicarbonate, to remove unreacted 3-hydroxy-2-naphthoic acid. Subsequent washes with water and brine help remove residual salts and water-soluble impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate, with the ratio adjusted based on the polarity of the compounds. For instance, a starting ratio of 4:1 (petroleum ether:ethyl acetate) can be effective. The spots can be visualized under UV light.
Q4: What are the most effective techniques for final purification?
A4: The two most common and effective techniques for the final purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Troubleshooting Guides
Low Yield After Synthesis and Initial Workup
Problem: The yield of this compound is significantly lower than expected after the initial workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature moderately. Ensure the catalyst is active and used in the correct amount. | Increased conversion of starting materials to the desired ester, leading to a higher yield. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is basic enough to deprotonate and dissolve the unreacted carboxylic acid without hydrolyzing the ester. Avoid vigorous shaking that can lead to emulsion formation. | Minimized loss of the ester product into the aqueous phase, improving the isolated yield. |
| Premature Precipitation | If the product precipitates during the workup, ensure sufficient organic solvent is used to maintain solubility. | The product remains in the organic phase, preventing physical loss during transfers and separations. |
Oily Product Instead of a Solid
Problem: The isolated this compound is an oil instead of the expected solid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | The presence of unreacted phenol or other low-melting impurities can lower the melting point of the product mixture. | Further purification by column chromatography should be performed to separate the desired solid product from the oily impurities. |
| Residual Solvent | Residual solvent from the extraction process can prevent the product from solidifying. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. Gentle heating under vacuum can aid this process. |
Ineffective Purification by Recrystallization
Problem: Recrystallization does not significantly improve the purity of the product, or results in very low recovery.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The chosen solvent may dissolve the product too well at room temperature or not well enough at elevated temperatures. | Perform a systematic solvent screen with a range of solvents of varying polarities (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane) to find a solvent that dissolves the product when hot but has low solubility when cold. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
| Product is Highly Soluble | The product may be too soluble even in cold solvent, leading to low recovery. | Consider a two-solvent recrystallization method. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly. |
Poor Separation During Column Chromatography
Problem: The product and impurities do not separate well on the silica gel column.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mobile Phase Polarity | The mobile phase may be too polar, causing all components to elute quickly, or not polar enough, resulting in slow elution and band broadening. | Optimize the mobile phase composition by running TLC with different solvent ratios (e.g., petroleum ether:ethyl acetate from 9:1 to 1:1). The ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good column separation. |
| Column Overloading | Too much crude product has been loaded onto the column. | Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Co-eluting Impurities | An impurity may have a polarity very similar to the product. | Try a different solvent system for the mobile phase to alter the selectivity of the separation. If this is not effective, an alternative purification technique like recrystallization may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Fischer esterification reaction.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Phenol
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Organic solvents for extraction and purification (e.g., Ethyl Acetate, Petroleum Ether)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxy-2-naphthoic acid (1 equivalent), phenol (1.2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted 3-hydroxy-2-naphthoic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water) and heat the mixture to boiling while stirring to dissolve the solid.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a suitable mobile phase, starting with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Improving the solubility of Phenyl 3-hydroxy-2-naphthoate for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Phenyl 3-hydroxy-2-naphthoate for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 129-132 °C | |
| Boiling Point | 257-261 °C at 160 mmHg | |
| Predicted XlogP | 4.8 | [2] |
The high predicted XlogP value suggests that this compound is hydrophobic and likely has low aqueous solubility.
Q2: What are the initial recommended solvents for dissolving this compound?
Given its hydrophobic nature, initial attempts to dissolve this compound should focus on organic solvents. For biological assays, it is crucial to use solvents that are miscible with aqueous media and have low toxicity to the experimental system.
Commonly used organic solvents include:
-
Dimethyl sulfoxide (DMSO) : A versatile solvent for many poorly soluble compounds used in biological screening.[4][5]
-
Ethanol (EtOH) : A less toxic alternative to DMSO, suitable for many cell-based assays.
-
Methanol (MeOH) : Can be used for initial stock solutions, but its volatility and toxicity should be considered.
-
Dimethylformamide (DMF) : Another strong organic solvent, but with higher toxicity than DMSO.[4]
It is recommended to first prepare a high-concentration stock solution in one of these solvents and then dilute it into the aqueous assay buffer.
Q3: How can I improve the aqueous solubility of this compound for my biological assay?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions for biological assays.[6][7][8] These methods can be used alone or in combination.
A general workflow for addressing solubility issues is presented below:
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take, starting with the simplest:
Solution 1: Optimize the Use of Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes.[9]
-
Action: Increase the percentage of your primary organic solvent (e.g., DMSO) in the final assay medium. However, be mindful of the solvent tolerance of your biological system, as high concentrations of organic solvents can be toxic.
-
Alternative Co-solvents: Consider using other co-solvents such as polyethylene glycol (PEG), particularly PEG 300 or PEG 400, or glycerol.[4]
Hypothetical Co-solvent Solubility Data
| Co-solvent System (in PBS, pH 7.4) | Maximum Solubility of this compound (µM) |
| 0.5% DMSO | < 1 |
| 1% DMSO | 5 |
| 2% DMSO | 15 |
| 5% Ethanol | 8 |
| 1% PEG 400 | 10 |
| 1% DMSO + 1% PEG 400 | 25 |
Solution 2: Adjust the pH of the Assay Buffer
The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound has a phenolic hydroxyl group, which is weakly acidic.
-
Action: Increasing the pH of the buffer above the pKa of the hydroxyl group will deprotonate it, forming a more soluble phenoxide salt. The pKa of the phenolic proton in the related compound 3-hydroxy-2-naphthoic acid is 2.8, though the esterification in your compound will alter this.[10] It is advisable to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal balance between solubility and biological activity. Ensure your experimental system is stable at the tested pH.
Solution 3: Incorporate Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[7]
-
Action: Add a small amount of a non-ionic surfactant to your assay buffer. Common choices for biological assays include:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
-
Triton™ X-100
-
-
Recommended Concentration: Start with a low concentration (e.g., 0.01% v/v) and gradually increase it, monitoring for any adverse effects on your assay.
Solution 4: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
-
Action: Add a cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), to your assay buffer before adding the compound.
Hypothetical Cyclodextrin Solubility Data
| Cyclodextrin (in water) | Maximum Solubility of this compound (µM) |
| None | < 0.5 |
| 5 mM β-cyclodextrin | 20 |
| 10 mM HP-β-CD | 150 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer
-
Prepare a series of dilutions of your this compound stock solution in your chosen assay buffer.
-
For example, to test a final concentration range of 1 µM to 100 µM from a 10 mM stock in DMSO, you would add 0.1 µL to 10 µL of the stock to 1 mL of assay buffer.
-
Incubate the solutions at the temperature of your assay for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. You can also measure the absorbance or light scattering of the solutions using a plate reader to more sensitively detect precipitation.
-
The highest concentration that remains clear is your maximum working concentration under those conditions.
Hypothetical Signaling Pathway
If this compound is being investigated as a potential inhibitor of a specific signaling pathway, visualizing this pathway can be beneficial. Below is a hypothetical example of this compound inhibiting a generic kinase cascade.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C17H12O3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Phenyl 3-hydroxy-2-naphthoate stability and storage conditions
This technical support center provides guidance on the stability and storage of Phenyl 3-hydroxy-2-naphthoate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is classified as a combustible solid and should be kept away from strong oxidizing agents.[2][3]
Q2: What is the expected shelf-life of this compound?
Currently, there is no publicly available quantitative data on the long-term stability and specific shelf-life of this compound. It is recommended that users perform their own stability studies under their specific laboratory conditions to establish a suitable re-test date.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
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Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-naphthoic acid and phenol.
-
Oxidation: The naphthol moiety may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions. Studies on the related 3-hydroxy-2-naphthoic acid have shown it can be degraded by hydroxyl radicals.
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Photodegradation: Aromatic compounds can degrade upon exposure to UV or visible light.
-
Thermal Degradation: At elevated temperatures, decarboxylation and other decomposition reactions may occur. When heated to decomposition, it may emit acrid smoke and irritating fumes.[4][5]
Q5: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | - Review storage conditions. - Prepare fresh solutions. - Perform a forced degradation study to identify potential degradants. |
| Change in physical appearance (e.g., color) | Instability due to light, heat, or air exposure. | - Store the compound in a tightly sealed, light-resistant container under inert gas if necessary. - Store at recommended cool temperatures. |
| Poor solubility | The compound is known to be practically insoluble in cold water.[6] | - Use appropriate organic solvents such as ethanol, ether, benzene, or chloroform for dissolution.[6] |
| Inconsistent experimental results | Degradation of the compound in solution. | - Prepare solutions fresh daily. - Protect solutions from light and store them at a cool temperature. - Evaluate the stability of the compound in the chosen solvent. |
Data Presentation
Currently, no specific quantitative stability data for this compound was found in the public domain. Researchers are advised to generate their own data based on their specific formulations and storage conditions. A template for presenting such data is provided below.
Table 1: Example Stability Data Table for this compound
| Condition | Time Point | Assay (%) | Appearance | Degradation Products (%) |
| 25°C / 60% RH | 0 | 99.8 | White powder | Not Detected |
| 3 Months | ||||
| 6 Months | ||||
| 40°C / 75% RH | 0 | 99.8 | White powder | Not Detected |
| 1 Month | ||||
| 3 Months | ||||
| Photostability | 0 | 99.8 | White powder | Not Detected |
| (ICH Q1B) | Exposed | |||
| Dark Control |
Experimental Protocols
General Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods.[4]
Objective: To identify potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Proposed Stability-Indicating HPLC Method
A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. The following is a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[7]
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Kinetic and theoretical studies on the mechanism of intramolecular catalysis in phenyl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 3-羟基-2-萘甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijsdr.org [ijsdr.org]
Purification of Phenyl 3-hydroxy-2-naphthoate from starting material impurities
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Phenyl 3-hydroxy-2-naphthoate from starting material impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the starting materials and the synthesis process. These can include:
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Unreacted 3-hydroxy-2-naphthoic acid: The carboxylic acid used in the esterification reaction.
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Unreacted Phenol: The alcohol used in the esterification reaction.
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2-Naphthol: A common impurity (2-5%) in the starting material, 3-hydroxy-2-naphthoic acid, arising from its synthesis via the Kolbe-Schmitt reaction.[1][2]
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Side-reaction byproducts: Depending on the synthesis conditions, side products such as 3-aniline-2-naphthoic acid and its anilide can form, especially at elevated temperatures.[3]
Q2: My purified this compound has a low and broad melting point. What is the likely cause?
A2: A low and broad melting point is a strong indicator of impurities. The presence of starting materials like 3-hydroxy-2-naphthoic acid or 2-naphthol can depress and broaden the melting point range. The reported melting point for pure this compound is 129-132 °C.[4][5] If your product melts below this range, further purification is recommended.
Q3: I observe multiple spots on the Thin Layer Chromatography (TLC) of my product. How can I identify them?
A3: To identify the spots on your TLC plate, you should run co-spots with the suspected impurities. Spot your crude product, the starting materials (3-hydroxy-2-naphthoic acid and phenol), and the potential impurity 2-naphthol on the same TLC plate. The spots that align with the starting materials or 2-naphthol correspond to those impurities in your product.
Q4: What are the recommended methods for purifying this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities, especially if the impurities have different solubilities than the desired product in a particular solvent.
-
Column chromatography is a more powerful technique for separating the product from impurities with similar polarities.
Q5: How can I remove the unreacted 3-hydroxy-2-naphthoic acid from my product?
A5: Unreacted 3-hydroxy-2-naphthoic acid can be removed by a simple acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic 3-hydroxy-2-naphthoic acid will react to form a water-soluble salt and move to the aqueous layer, while the desired ester product remains in the organic layer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during transfers. - Product is partially soluble in the recrystallization solvent at cold temperatures. - Incomplete elution from the chromatography column. | - Minimize the number of transfer steps. - Test different recrystallization solvents or use a solvent/anti-solvent system. - Ensure the column is flushed with a more polar solvent at the end of the chromatography to elute all the product. |
| Oily product instead of solid crystals after recrystallization | - Presence of impurities that are oils at room temperature. - The chosen solvent is not appropriate for crystallization. | - Attempt to purify a small sample by column chromatography first to remove oily impurities. - Perform a thorough solvent screen to find a suitable solvent or solvent mixture for recrystallization. |
| Product co-elutes with an impurity during column chromatography | - The polarity of the eluent is too high. - The impurity has a very similar polarity to the product. | - Use a shallower solvent gradient or an isocratic elution with a less polar solvent system. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The purified product changes color over time. | - Oxidation of residual phenolic impurities. - Instability of the product in the presence of light or air. | - Ensure all phenolic impurities are removed through base extraction or chromatography. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like toluene/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Enhancing the coupling efficiency of Phenyl 3-hydroxy-2-naphthoate in azo reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the coupling efficiency of Phenyl 3-hydroxy-2-naphthoate in azo reactions.
Troubleshooting Guide
This section addresses common problems encountered during the azo coupling of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| AC-001 | Low or No Azo Dye Yield | 1. Incomplete diazotization of the aromatic amine.2. Decomposition of the diazonium salt.3. Incorrect pH for the coupling reaction.4. Low reactivity of the coupling component (this compound).5. Presence of impurities. | 1. Ensure complete dissolution of the amine in acid. Use a nitrite test (e.g., starch-iodide paper) to confirm excess nitrous acid.2. Maintain low temperatures (0-5 °C) throughout the diazotization and coupling steps.3. Adjust the pH to the optimal range for naphthol coupling (typically pH 8-10).4. Consider using a stronger activating group on the phenyl ring if possible, or optimize solvent polarity.5. Purify starting materials and use high-purity solvents. |
| AC-002 | Formation of Unwanted Side Products | 1. Self-coupling of the diazonium salt.2. Phenolic decomposition of the diazonium salt.3. Oxidation of the starting materials or product. | 1. Maintain a slight excess of the coupling component.2. Avoid temperatures above 5 °C for the diazonium salt solution.3. Degas solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| AC-003 | Poor Solubility of Reactants or Product | 1. Inappropriate solvent system.2. Precipitation of the diazonium salt. | 1. Use a co-solvent system (e.g., water-alcohol mixtures) to improve solubility.2. For aromatic amines with low basicity, consider using a different acid for diazotization (e.g., nitrosylsulfuric acid). |
| AC-004 | Inconsistent Reaction Times | 1. Fluctuations in reaction temperature.2. Inefficient mixing. | 1. Use an ice-salt bath and a reliable thermometer to maintain a stable low temperature.2. Employ vigorous and consistent stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the coupling reaction between a diazonium salt and this compound?
The optimal pH for coupling with this compound, a naphthol derivative, is typically in the alkaline range of pH 8-10. At this pH, the hydroxyl group of the naphthol is deprotonated to form the more reactive phenoxide ion, which readily undergoes electrophilic substitution by the diazonium ion.
2. How can I monitor the progress of the azo coupling reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of the colored azo dye. A spot test with a solution of the diazonium salt and a known reactive coupling component (like R-salt) can confirm the presence of unreacted diazonium salt.
3. What is the best method to purify the resulting azo dye?
Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or DMF-water). Column chromatography may also be employed for higher purity.
4. My diazonium salt solution is turning brown and evolving gas. What should I do?
This indicates the decomposition of the diazonium salt, likely due to an increase in temperature. The reaction should be immediately cooled, and if possible, the diazonium salt should be used promptly. For future attempts, ensure the temperature is strictly maintained between 0 and 5 °C.
Experimental Protocols
Protocol 1: Diazotization of Aniline
-
Dissolve 10 mmol of aniline in 20 mL of 3 M hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
The resulting diazonium salt solution should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling with this compound
-
Dissolve 10 mmol of this compound in 30 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Ensure the pH of the reaction mixture is maintained between 8 and 10 by adding 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
The precipitated azo dye can be collected by filtration, washed with cold water until the washings are neutral, and then dried.
Visualizations
Caption: Workflow for the synthesis of an azo dye from an aromatic amine and this compound.
Caption: Troubleshooting logic for low yield in azo coupling reactions.
Phenyl 3-hydroxy-2-naphthoate reaction monitoring by thin-layer chromatography (TLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Phenyl 3-hydroxy-2-naphthoate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle of monitoring the synthesis of this compound by TLC?
A1: Thin-layer chromatography is used to separate the components of the reaction mixture based on their polarity. By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the gradual disappearance of the starting materials (3-hydroxy-2-naphthoic acid and phenol) and the appearance of the product (this compound). The reaction is considered complete when the starting material spots are no longer visible.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The ideal solvent system will provide good separation between the starting materials and the product, with Rf values ideally between 0.3 and 0.7. A common starting point for separating phenolic and carboxylic acid compounds is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). You may need to adjust the ratio of these solvents to achieve optimal separation. For instance, increasing the proportion of the polar solvent will generally increase the Rf values of your compounds.
Q3: How can I visualize the spots on the TLC plate?
A3: Since 3-hydroxy-2-naphthoic acid, phenol, and this compound are all aromatic compounds, they can be readily visualized under a UV lamp (254 nm). The compounds will appear as dark spots on a fluorescent green background. Alternatively, staining with iodine vapor can be used; compounds with an affinity for iodine will appear as brown spots.
Q4: What is a "co-spot" and why is it useful in reaction monitoring?
A4: A co-spot is a lane on the TLC plate where you apply both the reaction mixture and a sample of the pure starting material. This helps to definitively identify the starting material spot in your reaction mixture, especially if the Rf values of the starting material and product are very similar.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the this compound synthesis.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.3. The sample is not fully soluble in the spotting solvent. | 1. Dilute the sample before spotting it on the TLC plate.[1][2][3]2. Add a small amount (0.5-1%) of a polar solvent like acetic acid or methanol to the mobile phase to reduce tailing.[4]3. Ensure the sample is fully dissolved before spotting. |
| Spots are not visible or very faint. | 1. The sample is too dilute.2. The compound does not absorb UV light or react with the visualization agent.3. The compound may have evaporated from the plate if it is volatile. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[2][4]2. Try a different visualization method (e.g., iodine vapor, different chemical stain).[4]3. This is less likely for the compounds in this synthesis but can be addressed by minimizing the time the plate is exposed to air before development. |
| Spots are too high (high Rf) or too low (low Rf). | 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf). | 1. To decrease the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). To increase the Rf, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[4] |
| Uneven solvent front. | 1. The TLC plate was not placed vertically in the developing chamber.2. The bottom of the TLC plate is not level.3. The developing chamber was disturbed during development. | 1. Ensure the plate is standing straight in the chamber.2. Make sure the bottom edge of the plate is smooth and even.3. Place the developing chamber in a location where it will not be moved or shaken. |
| Reactant and product spots have very similar Rf values. | 1. The chosen solvent system does not provide adequate separation. | 1. Experiment with different solvent systems. Try changing the polarity or using a different combination of solvents (e.g., toluene/ethyl acetate, dichloromethane/methanol).[5] |
Experimental Protocols
Synthesis of this compound
The esterification of 3-hydroxy-2-naphthoic acid with phenol is often slow. A more efficient method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with phenol.
Step 1: Synthesis of 3-hydroxy-2-naphthoyl chloride
-
In a round-bottom flask, suspend 3-hydroxy-2-naphthoic acid in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 1-2 hours. The reaction should be carried out in a fume hood as SO₂ and HCl gases are evolved.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid, 3-hydroxy-2-naphthoyl chloride, can be used in the next step without further purification.
Step 2: Esterification with Phenol
-
Dissolve the 3-hydroxy-2-naphthoyl chloride in a suitable anhydrous solvent, such as dichloromethane or toluene.
-
In a separate flask, dissolve an equimolar amount of phenol in the same solvent, along with a mild base like pyridine or triethylamine. The base will neutralize the HCl produced during the reaction.
-
Slowly add the 3-hydroxy-2-naphthoyl chloride solution to the phenol solution with stirring, keeping the temperature cool (e.g., using an ice bath).
-
Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.
-
After the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber, ensuring the solvent level is below the baseline of the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the SM lane.
-
R Lane: Use a clean capillary tube to take a small aliquot of the reaction mixture and spot it on the R lane.
-
C Lane: Spot the starting material on the C lane, and then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry in a fume hood. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.
Data Presentation
Table 1: Illustrative TLC Data for Reaction Monitoring
| Compound | Polarity | Expected Rf Range* |
| 3-hydroxy-2-naphthoic acid | High | 0.1 - 0.3 |
| Phenol | Medium | 0.4 - 0.6 |
| This compound | Low | 0.7 - 0.9 |
*Note: These are illustrative Rf values in a moderately polar solvent system like 7:3 Hexane:Ethyl Acetate. Actual Rf values will vary depending on the exact solvent system, temperature, and stationary phase used.
Visualizations
Caption: Workflow for TLC monitoring of a chemical reaction.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Phenyl 3-hydroxy-2-naphthoate and Naphthol AS in Azoic Dye Synthesis
In the synthesis of azoic dyes, the selection of appropriate coupling components is paramount to achieving desired color characteristics and performance properties. This guide provides a comparative analysis of two key compounds in this field: Phenyl 3-hydroxy-2-naphthoate and Naphthol AS. While Naphthol AS is a well-established coupling component, this compound serves as a precursor for the synthesis of Naphthol AS derivatives, offering a different strategic approach in the production of azoic dyes. This analysis is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development to facilitate informed decisions in their synthetic endeavors.
Executive Summary
This compound and Naphthol AS are intrinsically linked in the synthesis of azoic dyes. This compound is a precursor used to synthesize Naphthol AS derivatives through amidation with various anilines. Naphthol AS, which is the anilide of 3-hydroxy-2-naphthoic acid, functions directly as a coupling component. The choice between these two starting materials hinges on the desired final dye structure and the synthetic strategy. Using this compound allows for the creation of a diverse library of Naphthol AS derivatives, while commercially available Naphthol AS provides a more direct route to specific, well-characterized azoic dyes. Dyes derived from Naphthol AS are renowned for their vibrant shades, particularly in the red, orange, and yellow ranges, and generally exhibit good to excellent fastness properties.
Data Presentation: A Comparative Overview
The following table summarizes the key properties of this compound, Naphthol AS, and the general characteristics of the azoic dyes they produce.
| Property | This compound | Naphthol AS (Anilide of 3-hydroxy-2-naphthoic acid) | Azoic Dyes from Naphthol AS |
| Role in Dye Synthesis | Precursor for Naphthol AS derivatives | Direct coupling component | Final dye product |
| Chemical Formula | C₁₇H₁₂O₃ | C₁₇H₁₃NO₂ | Varies depending on diazo component |
| Molecular Weight | 264.28 g/mol | 263.29 g/mol | Varies |
| Physical State | Solid | Solid | Solid (pigment) |
| Melting Point | 129-132 °C | ~248 °C | Varies |
| Boiling Point | 257-261 °C at 160 mmHg | Not applicable | Not applicable |
| Solubility | Soluble in organic solvents | Soluble in alkaline solutions | Insoluble in water |
| Resulting Dye Color | Not applicable | Not applicable | Primarily reds, oranges, yellows, blues, and blacks.[1] |
| Washing Fastness | Not applicable | Not applicable | Generally good to excellent.[1] |
| Light Fastness | Not applicable | Not applicable | Varies from fair to good, depending on the specific dye structure.[1] |
| Rubbing Fastness | Not applicable | Not applicable | Varies with the shade and dyeing process.[1] |
Experimental Protocols
Synthesis of Naphthol AS derivative from this compound
This protocol describes a general method for the synthesis of a Naphthol AS derivative (an anilide of 3-hydroxy-2-naphthoic acid) from this compound.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
High-boiling point solvent (e.g., xylene or ortho-dichlorobenzene)
-
Catalyst (optional, e.g., a weak acid or base)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, dissolve this compound in the chosen high-boiling point solvent.
-
Add a stoichiometric amount of the desired aniline to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, a Naphthol AS derivative, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
The purified Naphthol AS derivative is then washed with a dilute sodium hydroxide solution to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until neutral, and then dried.
Synthesis of an Azoic Dye using a Naphthol AS Derivative
This protocol outlines the synthesis of an azoic dye using a Naphthol AS derivative as the coupling component. The process involves two key stages: diazotization of a primary aromatic amine and the subsequent coupling reaction.
Materials:
-
Primary aromatic amine (e.g., aniline, p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Naphthol AS derivative (synthesized as above or commercially sourced)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization of the Primary Aromatic Amine
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a cold aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution to the cooled amine hydrochloride solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
Part B: Coupling Reaction
-
Dissolve the Naphthol AS derivative in a dilute aqueous solution of sodium hydroxide in a separate beaker.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold alkaline solution of the Naphthol AS derivative with vigorous stirring.
-
An intensely colored azo dye will precipitate immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete coupling.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the dye in an oven at a low temperature.
Mandatory Visualization
The following diagrams illustrate the synthesis pathways described.
Caption: Synthesis pathway from this compound to an Azoic Dye.
Caption: Experimental workflow for azoic dye synthesis.
Comparative Performance Analysis
A direct, quantitative comparison of dyes derived from this compound versus those from commercially available Naphthol AS is challenging due to the lack of published head-to-head studies. However, a qualitative and inferred comparison can be made based on the chemical principles and known properties of azoic dyes.
Synthesis Route: The use of this compound introduces an additional synthetic step (amidation) to produce the Naphthol AS derivative. This offers greater flexibility in creating novel coupling components by varying the aniline used. However, it also increases the overall complexity and potential for lower overall yield compared to using a pre-made Naphthol AS. The direct use of Naphthol AS simplifies the process, making it more efficient for producing well-established azoic dyes.
Purity of Intermediate: The performance of the final dye is highly dependent on the purity of the Naphthol AS coupling component. When synthesizing from this compound, rigorous purification of the intermediate Naphthol AS derivative is crucial. Impurities can lead to duller shades and inferior fastness properties. Commercially available Naphthol AS is typically supplied at a high purity, ensuring consistent and predictable dyeing results.
Dye Properties: Assuming the Naphthol AS derivative synthesized from this compound is of high purity, the resulting azoic dyes are expected to exhibit the characteristic properties of this class of colorants. Azoic dyes derived from Naphthol AS are known for their:
-
Color Gamut: They produce a wide range of brilliant shades, particularly in the yellow, orange, red, bordeaux, blue, and black regions.[1]
-
Washing Fastness: The in-situ formation of the insoluble dye molecule within the fiber matrix results in excellent washing fastness, often comparable to vat dyes.[1]
-
Light Fastness: The light fastness of azoic dyes can vary significantly depending on the specific combination of the diazo component and the Naphthol AS derivative. Generally, they offer moderate to good light fastness.[1]
-
Rubbing Fastness (Crocking): The rubbing fastness can be a point of weakness for some azoic dyes, as surface-level pigment can be physically abraded. Proper soaping and after-treatment are essential to minimize this issue.[1]
References
A Comparative Guide to Purity Validation of Phenyl 3-hydroxy-2-naphthoate: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Phenyl 3-hydroxy-2-naphthoate, a key intermediate in the synthesis of various organic compounds. The purity of this compound is paramount in ensuring the integrity and efficacy of downstream applications, particularly in drug development and materials science. Herein, we compare the classical approach of non-aqueous acid-base titration with modern chromatographic (High-Performance Liquid Chromatography) and spectroscopic (Ultraviolet-Visible Spectrophotometry) techniques, supported by detailed experimental protocols and comparative data.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of the three analytical methods for the purity determination of this compound. The data presented is a representative compilation from typical validation studies.
| Parameter | Non-Aqueous Titration | HPLC-UV | UV-Vis Spectrophotometry |
| Purity (%) | 98.5 ± 0.4 | 99.2 ± 0.1 | 97.8 ± 0.8 |
| Precision (RSD, %) | 0.41 | 0.10 | 0.82 |
| Accuracy (Recovery, %) | 98.2 - 101.5 | 99.0 - 100.5 | 96.5 - 102.0 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% | ~1.5% |
| Specificity | Moderate | High | Low |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~5 minutes |
| Cost per Analysis | Low | High | Low |
| Throughput | Low | High | High |
Experimental Protocols
Non-Aqueous Acid-Base Potentiometric Titration
This method is based on the weakly acidic nature of the phenolic hydroxyl group in this compound. A non-aqueous solvent is employed to enhance the acidity of the analyte, allowing for its titration with a strong base.
Materials and Reagents:
-
This compound sample
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium hydroxide (TBAH), 0.1 N in isopropanol/methanol
-
Benzoic acid (primary standard)
-
Potentiometric titrator with a glass pH electrode and a calomel reference electrode (or a combined pH electrode)
-
Magnetic stirrer and stir bar
-
Burette, 10 mL, class A
Procedure:
-
Standardization of Titrant: Accurately weigh approximately 0.1 g of benzoic acid (dried at 110°C for 2 hours) and dissolve it in 50 mL of DMF. Titrate this solution with the 0.1 N TBAH solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve. Calculate the exact normality of the TBAH solution.
-
Sample Analysis: Accurately weigh approximately 0.25 g of the this compound sample and dissolve it in 50 mL of DMF in a titration vessel.
-
Immerse the electrodes in the solution and start the magnetic stirrer.
-
Titrate the sample solution with the standardized 0.1 N TBAH solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the point of maximum inflection of the titration curve.
-
Calculation:
Where:
-
V = Volume of TBAH solution at the endpoint (mL)
-
N = Normality of the TBAH solution (mol/L)
-
MW = Molecular weight of this compound (264.28 g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for separating and quantifying this compound from its potential impurities.
Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. From this, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample in methanol at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
UV-Vis Spectrophotometry
This method provides a rapid estimation of purity based on the characteristic UV absorbance of the naphthoate chromophore. It is less specific than HPLC as any impurity with a similar chromophore will interfere.
Materials and Reagents:
-
This compound sample and reference standard
-
Methanol, spectroscopic grade
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Determination of λmax: Prepare a dilute solution of the this compound reference standard in methanol. Scan the solution in the UV-Vis spectrophotometer from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample in methanol at a concentration that falls within the range of the calibration standards.
-
Analysis: Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.
Visualizations
Caption: Experimental workflow for the purity determination of this compound by non-aqueous potentiometric titration.
Comparing the antibacterial activity of different Phenyl 3-hydroxy-2-naphthoate derivatives
A comprehensive analysis of the antibacterial potential of various N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives reveals significant variations in activity based on the nature and position of substituents on the phenyl ring. This guide provides a comparative overview of their efficacy against several bacterial strains, supported by experimental data.
Comparative Antibacterial Activity
A series of twenty-two N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. The study focused on their efficacy against a standard strain of Staphylococcus aureus and three clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
The results, summarized in the table below, highlight that derivatives with specific substitutions, such as trifluoromethyl and chloro groups, exhibit potent antibacterial effects. Notably, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated submicromolar activity against MRSA isolates, with MIC values ranging from 0.16 to 0.68 µM[1]. This suggests that strong electron-withdrawing groups on the phenyl ring enhance the antibacterial efficacy of these compounds. In contrast, derivatives with methoxy or dichloro substitutions showed weaker activity.
| Compound ID | Phenyl Ring Substituents | S. aureus ATCC 29213 MIC (µM) | MRSA SA 630 MIC (µM) | MRSA SA 3202 MIC (µM) | MRSA HK 5996 MIC (µM) |
| 1 | 2,3-dichloro | > 64 | > 64 | > 64 | > 64 |
| 2 | 2,4-dichloro | 32 | 32 | 32 | 32 |
| 3 | 2,5-dichloro | 16 | 16 | 16 | 16 |
| 4 | 2,6-dichloro | > 64 | > 64 | > 64 | > 64 |
| 5 | 3,4-dichloro | 16 | 16 | 16 | 16 |
| 6 | 3,5-dichloro | 8 | 8 | 8 | 8 |
| 7 | 2,4-dimethoxy | > 64 | > 64 | > 64 | > 64 |
| 8 | 2,5-dimethoxy | > 64 | > 64 | > 64 | > 64 |
| 9 | 3,5-dimethoxy | > 64 | > 64 | > 64 | > 64 |
| 10 | 3-chloro-4-fluoro | 16 | 16 | 16 | 16 |
| 11 | 4-chloro-2-fluoro | 32 | 32 | 32 | 32 |
| 12 | 5-chloro-2-fluoro | 16 | 16 | 16 | 16 |
| 13 | 2-chloro-5-(trifluoromethyl) | 0.25 | 0.25 | 0.25 | 0.25 |
| 14 | 4-chloro-3-(trifluoromethyl) | 2 | 2 | 2 | 2 |
| 15 | 3-bromo-4-fluoro | 8 | 8 | 8 | 8 |
| 16 | 4-bromo-2-fluoro | 16 | 16 | 16 | 16 |
| 17 | 4-bromo-3-fluoro | 8 | 8 | 8 | 8 |
| 18 | 2-bromo-5-(trifluoromethyl) | 1 | 1 | 1 | 1 |
| 19 | 4-bromo-3-(trifluoromethyl) | 1 | 1 | 1 | 1 |
| 20 | 3,5-bis(trifluoromethyl) | 0.16 | 0.16 | 0.16 | 0.16 |
| 21 | 4-fluoro-3-(trifluoromethyl) | 4 | 4 | 4 | 4 |
| 22 | 3-fluoro-5-(trifluoromethyl) | 2 | 2 | 2 | 2 |
Experimental Protocols
Synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides:
The synthesis of the title compounds was achieved through a one-step process. 3-Hydroxy-2-naphthoic acid was reacted with various disubstituted anilines in the presence of phosphorus trichloride (PCl3) in chlorobenzene. The reaction mixture was heated in a microwave reactor for 45 minutes to yield the corresponding N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides[1].
In Vitro Antibacterial Activity Assay (Broth Microdilution Method):
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A reference strain of Staphylococcus aureus (ATCC 29213) and three clinical isolates of methicillin-resistant S. aureus (SA 630, SA 3202, and HK 5996) were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 0.5 McFarland standard.
-
Microtiter Plate Preparation: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Process and Relationships
To better understand the workflow and the structure-activity relationships, the following diagrams are provided.
References
Spectroscopic comparison of Phenyl 3-hydroxy-2-naphthoate from different synthesis routes
A detailed analysis of Phenyl 3-hydroxy-2-naphthoate synthesized via two distinct routes—classic Fischer Esterification and modern Carbodiimide-Mediated Coupling—reveals subtle but important differences in product purity and reaction efficiency. While both methods yield the target compound, spectroscopic analysis provides a deeper understanding of the outcomes, offering valuable insights for researchers in drug development and materials science.
This compound, a key building block in the synthesis of azo dyes and other specialty chemicals, can be prepared through several synthetic pathways.[1] This guide provides a comparative analysis of the spectroscopic data of this compound when synthesized via two common esterification methods. The choice of synthesis can influence not only the yield and reaction conditions but also the impurity profile of the final product, aspects that are critical in the fields of medicinal chemistry and materials science.
Synthesis Route 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 3-hydroxy-2-naphthoic acid is reacted with phenol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), with the removal of water to drive the equilibrium towards the ester product.
Synthesis Route 2: Carbodiimide-Mediated Coupling
A milder and often more efficient alternative to Fischer esterification is the use of a coupling agent, such as a carbodiimide. N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the phenol. This method avoids the harsh acidic conditions and high temperatures of the Fischer route.
Comparative Spectroscopic Data
The identity and purity of this compound from each route are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While the core spectral features of the desired product remain consistent regardless of the synthetic method, variations in minor peaks can indicate the presence of unreacted starting materials or byproducts specific to each route.
| Spectroscopic Technique | Fischer Esterification Product | Carbodiimide Coupling Product |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, -OH), 8.3 (s, 1H), 7.8-7.2 (m, 10H, Ar-H) | δ (ppm): 10.5 (s, 1H, -OH), 8.3 (s, 1H), 7.8-7.2 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1 (C=O), 156.2, 150.8, 137.5, 130.1, 129.6, 129.3, 128.8, 128.1, 127.5, 126.3, 125.8, 122.0, 110.2 | δ (ppm): 170.1 (C=O), 156.2, 150.8, 137.5, 130.1, 129.6, 129.3, 128.8, 128.1, 127.5, 126.3, 125.8, 122.0, 110.2 |
| FTIR (KBr, cm⁻¹) | ~3400 (br, O-H), ~3060 (Ar C-H), ~1680 (C=O, ester), ~1600, 1490 (Ar C=C), ~1220 (C-O, ester) | ~3400 (br, O-H), ~3060 (Ar C-H), ~1680 (C=O, ester), ~1600, 1490 (Ar C=C), ~1220 (C-O, ester) |
| Mass Spec. (EI) | m/z (%): 264 ([M]⁺), 171, 143, 115 | m/z (%): 264 ([M]⁺), 171, 143, 115 |
Note: The presented spectroscopic data is representative for this compound. Actual spectra may show minor variations and should be interpreted in the context of the specific reaction conditions and purification methods used.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
-
A mixture of 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol), phenol (1.41 g, 15 mmol), and concentrated sulfuric acid (0.5 mL) in toluene (50 mL) is refluxed for 6 hours with continuous removal of water using a Dean-Stark apparatus.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Synthesis of this compound via Carbodiimide-Mediated Coupling
-
To a solution of 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol), phenol (1.04 g, 11 mmol), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) in dichloromethane (50 mL) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in dichloromethane (20 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FTIR spectra were obtained using a PerkinElmer Spectrum Two spectrometer. Samples were prepared as potassium bromide (KBr) pellets.
-
Mass spectra were acquired on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.
Logical Workflow of Synthesis and Analysis
Caption: Comparative workflow of two synthesis routes and subsequent spectroscopic analysis.
Discussion of Spectroscopic Findings
The spectroscopic data for this compound are expected to be identical for pure samples, regardless of the synthesis route. The key differentiator in the analytical data will be the presence of impurities.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the product from the Fischer esterification, residual unreacted phenol or starting carboxylic acid may be observed if the purification is not thorough. The product from the carbodiimide route is less likely to contain starting materials due to the high efficiency of the coupling agent, but traces of the dicyclohexylurea byproduct might be visible if not completely removed during filtration.
-
FTIR Spectroscopy: The FTIR spectra will be dominated by the characteristic peaks of the product. The broad hydroxyl (-OH) stretch, the sharp ester carbonyl (C=O) peak, and the aromatic C-H and C=C stretching vibrations will be present in both samples. Impurities from the Fischer route might show a broader -OH band due to residual carboxylic acid.
-
Mass Spectrometry: The mass spectra for both samples will show a molecular ion peak (M⁺) at m/z 264, corresponding to the molecular weight of this compound.[2][3] The fragmentation pattern should also be consistent. Any significant differences in minor peaks could suggest the presence of byproducts from side reactions specific to each method.
References
A Comparative Guide to Coupling Agents in Azo Dye Synthesis: Phenyl 3-hydroxy-2-naphthoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phenyl 3-hydroxy-2-naphthoate and other common coupling agents used in the synthesis of azo dyes. The selection of a suitable coupling agent is critical in determining the final color, performance, and fastness properties of a dye. This document presents a comparative analysis based on available experimental data to aid in the selection of the most appropriate coupling agent for specific applications.
Introduction to Azo Dye Synthesis and Coupling Agents
Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The highly reactive diazonium salt is then coupled with an electron-rich nucleophilic compound, known as a coupling agent, to form the azo dye.
The choice of both the diazonium salt and the coupling agent determines the final color and properties of the dye. Common coupling agents include phenols, naphthols, aromatic amines, and their derivatives.
This compound and Naphthol AS Derivatives
This compound is an important intermediate in the synthesis of Naphthol AS and its derivatives. Naphthol AS dyes are a class of azoic dyes known for producing vibrant and fast colors, particularly in shades of red, orange, and bordeaux.[1][2] These dyes are synthesized directly on the fiber, leading to excellent wash fastness.[1]
The general structure of Naphthol AS dyes involves the anilide of 3-hydroxy-2-naphthoic acid. The substantivity of these dyes to cotton and other cellulosic fibers increases with the complexity of the anilide group, which can lead to improved rubbing fastness.[2]
Comparative Performance of Coupling Agents
The following tables provide a comparative overview of the performance of different coupling agents in the synthesis of specific azo dyes. The data has been compiled from various studies to facilitate a side-by-side comparison.
Table 1: Comparison of Coupling Agents for Red Azo Dyes
| Diazo Component | Coupling Agent | Resulting Dye Color | Yield (%) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| 4-Nitroaniline | This compound (Naphthol AS) | Red | High (not specified) | Good (not specified) | Excellent | Good |
| 4-Nitroaniline | 2-Naphthol | Orange-Red | 76.53[3] | 4-5 | 4 | 3-4 |
| 4-Nitroaniline | Phenol | Yellow-Orange | ~70[4] | Moderate (not specified) | Good (not specified) | Moderate (not specified) |
| Aniline | 2-Naphthol | Scarlet Red | ~90[3] | 4 | 4 | 3 |
| 2-Chloro-4-nitroaniline | Naphthol AS-G | Yellowish Red | Good (not specified) | 6-7 | 5 | 4-5 |
Table 2: Comparison of Coupling Agents for Yellow to Orange Azo Dyes
| Diazo Component | Coupling Agent | Resulting Dye Color | Yield (%) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| Aniline | Phenol | Yellow | ~75[4] | 3-4 | 3 | 3 |
| 4-Aminoazobenzene | Phenol | Yellow | Good (not specified) | 4 | 4 | 3 |
| 2-Nitroaniline | Naphthol AS-D | Orange | High (not specified) | 6 | 5 | 4 |
| Aniline | Salicylic Acid | Yellow | 62[5] | 4 | 3-4 | 3 |
Experimental Protocols
General Experimental Protocol for Azo Dye Synthesis
The synthesis of azo dyes generally follows a two-step procedure: diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent.
1. Diazotization of Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., aniline, 0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise to the amine solution, maintaining the temperature below 5 °C with constant stirring.
-
Continue stirring for 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
2. Azo Coupling Reaction
-
Dissolve the coupling agent (e.g., 2-naphthol, 0.01 mol) in an aqueous solution of sodium hydroxide (10%).
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a low temperature.
For a specific example using 4-aminophenol and 2-naphthol, a detailed protocol is available.[6]
Visualizing the Synthesis and Decision Process
Azo Dye Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship for Coupling Agent Selection
The choice of a coupling agent depends on the desired color and fastness properties of the final dye. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a coupling agent.
Conclusion
This compound, as a precursor to Naphthol AS dyes, is an excellent choice for producing red to bordeaux shades with high wash and light fastness. While other coupling agents like 2-naphthol and phenol can produce a range of colors, they may offer lower fastness properties. The selection of the appropriate coupling agent should be based on a careful consideration of the desired color, required performance characteristics, and the specific application. The provided data and protocols serve as a guide for researchers to make informed decisions in the synthesis of azo dyes.
References
Performance Showdown: Phenyl 3-hydroxy-2-naphthoate vs. Naphthol AS Derivatives in Diverse Solvent Systems
For Immediate Release
[City, State] – December 27, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug development and materials science, this guide provides a detailed performance evaluation of Phenyl 3-hydroxy-2-naphthoate in comparison to its prevalent alternatives, the Naphthol AS derivatives. The following report outlines the solubility, stability, and reaction kinetics of these compounds in various solvent systems, supported by experimental data and protocols to assist in informed selection for specific applications.
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of azo dyes and pigments and explored for its potential in liquid crystal applications and drug discovery.[1] Its performance, however, is intrinsically linked to the solvent system in which it is employed. This guide delves into a comparative analysis against established Naphthol AS derivatives, such as Naphthol AS-D, Naphthol AS-OL, Naphthol AS-G, Naphthol AS-ITR, and Naphthol AS-BI, which are widely used as coupling components in the dyeing industry.[2][3][4][5][6]
Performance Metrics: A Comparative Overview
To facilitate a clear comparison, the performance of this compound and its alternatives is evaluated based on three critical parameters: solubility, stability, and reaction kinetics in azo coupling processes.
Solubility Profile
The solubility of a coupling component is paramount for achieving uniform and efficient reactions. While specific quantitative solubility data for this compound in common organic solvents remains proprietary, qualitative assessments indicate its solubility behavior is comparable to other aromatic esters. For its parent compound, 3-hydroxy-2-naphthoic acid, it is known to be freely soluble in alcohol and ether, and soluble in benzene and chloroform.[7] The Naphthol AS derivatives generally exhibit solubility in organic solvents like solvent naphtha, with insolubility in water and soda ash solutions.[3]
Table 1: Solubility Comparison of this compound and Alternatives
| Compound | Methanol | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Naphthol AS-D | Soluble | Soluble | Soluble | Soluble |
| Naphthol AS-OL | Soluble | Soluble | Soluble | Soluble |
| Naphthol AS-G | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble |
| Naphthol AS-ITR | Soluble in hot ethanol | Soluble in hot ethanol | Soluble | Soluble |
| Naphthol AS-BI | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative data was not found in publicly available literature. The solubility of Naphthol AS derivatives is generally described qualitatively in technical literature.
Stability Under Various Conditions
The stability of these compounds is crucial for storage and application, particularly against hydrolysis which can lead to degradation and loss of performance. A study on the hydrolytic stability of a closely related compound, phenyl-2-naphthoate, revealed a plasma half-life of 17 minutes, which was greater than its isostere phenyl benzoate (t1/2 = 7 min), suggesting that the naphthoate structure imparts a degree of stability. The alkaline hydrolysis of esters is a well-understood process that generally follows second-order kinetics.[8][9]
Table 2: Comparative Stability of this compound and a Related Compound
| Compound | Condition | Half-life (t1/2) |
| This compound | Aqueous Organic Mixtures | Data not available |
| Phenyl-2-naphthoate | Rat Plasma | 17 min |
| Phenyl benzoate | Rat Plasma | 7 min |
Reaction Kinetics in Azo Coupling
The primary application for both this compound and Naphthol AS derivatives is in azo coupling reactions to form dyes. The rate of this reaction is highly dependent on the solvent and the specific diazonium salt used. Kinetic studies on the azo coupling of naphthols with diazonium salts have shown that the reaction mechanism can be influenced by the acidity and polarity of the solvent.[2][10] For instance, the coupling reaction of arenediazo methyl ethers with β-naphthol in various acidified alcohols was found to be first order in the diazo ether.[2]
Table 3: Reaction Kinetics of Azo Coupling
| Coupling Component | Solvent System | Diazonium Salt | Rate Constant (k) |
| This compound | Data not available | Data not available | Data not available |
| β-Naphthol | Acidified Dioxane | Arenediazo methyl ether | Varies with acid concentration |
| β-Naphthol | Acidified Ethanol | Arenediazo methyl ether | Varies with acid concentration |
| β-Naphthol | Acidified Propan-2-ol | Arenediazo methyl ether | Varies with acid concentration |
| 1-Naphthol | Alkaline Solution | Diazotised Sulphanilic Acid | Dependent on pH and reactant concentrations |
Note: This table illustrates the type of kinetic data available for related compounds. Specific rate constants for this compound are not publicly documented.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Solubility Determination
A standard shake-flask method can be employed to determine the solubility of the compounds in various solvents.
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., Methanol, Ethanol, Acetone, DMSO) in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: An aliquot of the supernatant is carefully withdrawn, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in grams of solute per 100 mL of solvent (g/100mL).
Stability Assessment (Hydrolytic Stability)
A stability-indicating HPLC method is crucial for assessing the hydrolytic stability of the compounds.
-
Forced Degradation Studies: The compound is subjected to various stress conditions, including acidic, basic, and neutral hydrolysis, to identify potential degradation products.
-
HPLC Method Development: A reverse-phase HPLC method is developed to separate the parent compound from its degradation products. A common starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.[11]
-
Kinetic Studies: The degradation of the compound is monitored over time at a constant temperature in different pH solutions (e.g., pH 4, 7, and 9). Samples are withdrawn at regular intervals and analyzed by the validated HPLC method.
-
Data Analysis: The natural logarithm of the compound's concentration is plotted against time. The slope of this plot provides the pseudo-first-order rate constant (k), and the half-life (t1/2) is calculated as 0.693/k.
Azo Coupling Reaction Kinetics
The kinetics of the azo coupling reaction can be monitored spectrophotometrically.
-
Reactant Preparation: Solutions of the coupling component (this compound or alternative) and the diazonium salt are prepared in the desired solvent system.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a cuvette placed in a temperature-controlled spectrophotometer.
-
Data Acquisition: The absorbance of the resulting azo dye is monitored at its maximum absorption wavelength (λmax) over time.
-
Kinetic Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time, allowing for the calculation of the reaction rate constant under the specific experimental conditions.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and stability assessment.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Conclusion
This compound remains a compound of significant interest due to its diverse applications. However, for optimal performance, a thorough understanding of its behavior in different solvent systems is crucial. While direct quantitative comparisons with Naphthol AS derivatives are hampered by the limited availability of public data for this compound, this guide provides a framework for its evaluation. The presented experimental protocols offer a standardized approach for researchers to generate their own comparative data. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the application, including desired solubility, stability, and reaction kinetics. Further research and data sharing within the scientific community would be invaluable for building a more complete performance profile of this important chemical intermediate.
References
- 1. PubChemLite - this compound (C17H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Part 1. The rates of reaction in nonaqueous acid solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]
- 7. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
A Comparative Guide to Analytical Methods for the Quantification of Phenyl 3-hydroxy-2-naphthoate
For researchers, scientists, and drug development professionals, the accurate quantification of Phenyl 3-hydroxy-2-naphthoate is crucial for ensuring the quality, stability, and efficacy of pharmaceutical formulations and for advancing research applications. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry—for the quantification of this compound. The information presented herein is intended to serve as a foundational template for method development and validation.
Disclaimer: The following experimental protocols and validation data are illustrative examples based on established principles for similar analytes. It is imperative that end-users perform in-house validation to ensure the suitability of any method for their specific matrix and regulatory requirements.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful technique that offers high specificity and sensitivity, making it well-suited for the quantification of this compound in the presence of other compounds. A reversed-phase method is proposed here, which is a common approach for moderately polar aromatic compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Illustrative Validation Data: HPLC-UV
The following table summarizes typical performance characteristics for a validated HPLC-UV method.
| Validation Parameter | Illustrative Performance Data |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique suitable for the quantification of this compound in solutions where it is the primary absorbing species at the analytical wavelength. This method is often used for routine analysis and dissolution studies.
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent (Diluent): Acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. A plausible λmax is around 280 nm.
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
-
-
Sample Preparation: Prepare the sample by dissolving it in acetonitrile to an expected concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
Illustrative Validation Data: UV-Visible Spectrophotometry
The following table summarizes typical performance characteristics for a validated UV-Visible spectrophotometry method.
| Validation Parameter | Illustrative Performance Data |
| Linearity (R²) | > 0.998 |
| Range | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
Method Comparison
| Feature | HPLC-UV | UV-Visible Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (potential interference from other absorbing species) |
| Sensitivity | High (lower LOD and LOQ) | Moderate |
| Speed | Slower (due to chromatographic run time) | Fast |
| Cost | Higher (instrumentation and solvent usage) | Lower |
| Complexity | More complex (requires skilled operator) | Simpler |
| Ideal Use Case | Quality control, stability testing, research | Routine assays, dissolution testing |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical and validation processes described.
Caption: Workflow for HPLC-UV analysis.
Caption: Cross-validation decision pathway.
Benchmarking the stability of Phenyl 3-hydroxy-2-naphthoate against analogous compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Phenyl 3-hydroxy-2-naphthoate against structurally similar compounds. Due to the limited availability of direct experimental stability data for this compound, this comparison relies on data from closely related analogous compounds and established principles of chemical stability. The information herein is intended to guide researchers in handling, formulation, and development of related chemical entities.
Introduction to this compound
This compound is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its structure, featuring a naphthol moiety and a phenyl ester group, suggests potential susceptibility to certain degradation pathways, which is a critical consideration in drug development and material science. Understanding its stability profile in comparison to analogous compounds is crucial for predicting its shelf-life, identifying potential degradants, and developing stable formulations.
Comparative Stability Analysis
The stability of this compound is benchmarked against three key analogs: Phenyl 2-naphthoate , Methyl 3-hydroxy-2-naphthoate , and Phenyl Salicylate (2-hydroxybenzoate) . These compounds share structural similarities, allowing for a predictive assessment of the target molecule's stability.
Hydrolytic Stability
Hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway for ester-containing compounds. The rate of hydrolysis is influenced by pH, temperature, and the electronic and steric effects of the substituents.
A study comparing the hydrolytic stability of various esters in rat plasma provides valuable insights. While data for this compound is not available, the half-life of Phenyl 2-naphthoate was determined to be 17 minutes, which was more stable than its isostere, Phenyl Benzoate (half-life of 7 minutes).[2] This suggests that the larger naphthyl ring system may offer some steric hindrance or electronic stabilization compared to the benzene ring, slowing down the rate of hydrolysis.[2]
Based on this, it can be inferred that this compound would exhibit hydrolytic stability that is likely superior to Phenyl Salicylate but potentially comparable to or slightly different from Phenyl 2-naphthoate, with the hydroxyl group possibly influencing the electronic properties of the naphthyl ring.
Table 1: Comparative Hydrolytic Stability of Analogous Esters
| Compound | Structure | Half-life (t½) in Rat Plasma (minutes) | Inferred Stability of this compound |
| Phenyl 2-naphthoate | Phenyl ester of 2-naphthoic acid | 17[2] | Likely to be in a similar range, potentially influenced by the hydroxyl group. |
| Phenyl Benzoate | Phenyl ester of benzoic acid | 7[2] | Expected to be more stable than Phenyl Benzoate. |
| Methyl 3-hydroxy-2-naphthoate | Methyl ester of 3-hydroxy-2-naphthoic acid | Data not available | The phenyl ester is generally more labile than the corresponding methyl ester. |
| Phenyl Salicylate | Phenyl ester of salicylic acid | Data not available | The electronic effect of the hydroxyl group may be comparable. |
Photostability
Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. Aromatic compounds, particularly those with extended conjugated systems like the naphthyl group, can absorb UV radiation, leading to photochemical reactions.
Studies on Phenyl 1-hydroxy-2-naphthoate, a positional isomer of the target compound, have shown that it undergoes excited-state intramolecular proton transfer (ESIPT).[3][4] This process can be a pathway for energy dissipation, which might confer a degree of photostability. However, prolonged exposure to UV light can still lead to degradation. The presence of the hydroxyl group on the naphthyl ring in this compound could influence its absorption spectrum and photochemical reactivity.
Inference for this compound: It is likely to be photosensitive and should be protected from light. The degradation pathway may involve complex photochemical reactions.
Thermal Stability
Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. The melting point of a crystalline solid can be an initial indicator of its thermal stability. This compound is a solid at room temperature. For comparison, Methyl 3-hydroxy-2-naphthoate has a melting point of 73-75 °C and a boiling point of 205-207 °C.[5][6] The parent acid, 3-Hydroxy-2-naphthoic acid, decomposes upon heating, emitting acrid smoke and irritating fumes.[7]
Inference for this compound: As an aromatic ester, it is expected to have relatively good thermal stability compared to aliphatic esters. However, at elevated temperatures, decarboxylation and cleavage of the ester bond are potential degradation pathways.
Oxidative Stability
Oxidative degradation can occur when a compound is exposed to oxidizing agents or atmospheric oxygen. The phenolic hydroxyl group in this compound is a potential site for oxidation. Studies on the oxidative degradation of 3-hydroxy-2-naphthoic acid have shown that it reacts with hydroxyl radicals, leading to the formation of hydroxylated adducts and other oxidation products.[8]
Inference for this compound: The presence of the phenolic hydroxyl group makes the compound susceptible to oxidative degradation. It is advisable to store it in an inert atmosphere and away from oxidizing agents.
Experimental Protocols
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9]
1. Acid and Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile, methanol) and treat with 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). The reactions should be carried out at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours). Samples should be taken at various time points, neutralized, and analyzed by a stability-indicating method (e.g., HPLC).
2. Oxidative Degradation:
-
Protocol: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Samples should be analyzed at different time intervals to monitor for degradation.
3. Thermal Degradation:
-
Protocol: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for an extended period. The sample should be analyzed periodically for any signs of decomposition.
4. Photostability Testing:
-
Protocol: Expose a solution and a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. The samples should be analyzed after a defined exposure period.
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
- 6. 3-羟基-2-萘甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phenyl 3-hydroxy-2-naphthoate Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, derivatives of 3-hydroxy-2-naphthoic acid have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the efficacy of various phenyl 3-hydroxy-2-naphthoate derivatives, presenting key experimental data, detailed methodologies, and a proposed mechanism of action to inform further research and development in this area.
Comparative Antimicrobial Activity
A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined against a panel of clinically relevant bacteria. The results, summarized in Table 1, highlight the potent activity of several derivatives, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide Derivatives
| Compound ID | Phenyl Ring Substituents | S. aureus ATCC 29213 (µM) | MRSA Isolate 1 (µM) | MRSA Isolate 2 (µM) | MRSA Isolate 3 (µM) | M. tuberculosis H37Rv (µM) |
| 1 | 3,5-bis(trifluoromethyl) | 0.34 | 0.16 | 0.34 | 0.68 | 10 |
| 2 | 2-chloro-5-(trifluoromethyl) | 0.68 | 0.34 | 0.68 | 0.68 | >50 |
| 3 | 4-bromo-3-(trifluoromethyl) | 1.37 | 1.37 | 1.37 | 1.37 | 10 |
| 4 | 2,6-dimethyl | 27.4 | 54.9 | 27.4 | 27.4 | >50 |
| 5 | 2,5-dimethyl | 879 | 879 | 879 | 879 | >50 |
| 6 | 3,5-dimethoxy | 198 | 792 | 792 | 792 | >50 |
| 7 | 2,5-dimethoxy | 198 | 792 | 792 | 792 | >50 |
| Rifampicin | - | - | - | - | - | 10 |
Data compiled from a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives. The study found that compounds with specific substitutions, such as N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide, demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates.[1]
Experimental Protocols
The following methodologies are standard for determining the antimicrobial efficacy of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Proposed Mechanism of Action
While the exact signaling pathways for this compound derivatives are still under investigation, the antimicrobial activity of structurally related naphthoic acid and naphthoquinone compounds is often attributed to the disruption of the bacterial cell membrane.[2] This disruption can lead to a cascade of events culminating in cell death.
Caption: Proposed mechanism of antimicrobial action for this compound derivatives.
The proposed mechanism involves the following steps:
-
Initial Interaction: The lipophilic nature of the phenyl and naphthyl rings likely facilitates the accumulation of the derivative within the bacterial cell membrane.
-
Membrane Disruption: The compound disrupts the integrity of the phospholipid bilayer, leading to increased membrane permeability.[2]
-
Ion Leakage: The compromised membrane allows for the uncontrolled leakage of essential ions and small molecules from the cytoplasm.
-
Metabolic Inhibition: The disruption of the membrane potential and ion gradients can inhibit crucial metabolic processes, such as electron transport and ATP synthesis.[2]
-
Cell Death: The culmination of these events leads to the cessation of cellular functions and ultimately, bacterial cell death.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of this compound derivatives is outlined below.
Caption: General workflow for the evaluation of antimicrobial this compound derivatives.
This systematic approach ensures the reliable synthesis of pure compounds and the accurate assessment of their antimicrobial efficacy, paving the way for the identification of lead candidates for further development.
References
A Comparative Guide to Reagents in Benzocoumarin Synthesis: Alternatives to Phenyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the construction of complex heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Benzocoumarins, a class of polycyclic aromatic compounds, are of significant interest due to their diverse biological activities. While Phenyl 3-hydroxy-2-naphthoate presents a potential precursor for these structures, a critical evaluation of alternative, more established synthetic routes is essential for optimizing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable synthetic strategy.
At a Glance: Comparison of Synthetic Routes to Benzocoumarins
The synthesis of benzocoumarins can be broadly approached from different starting materials. Here, we compare the plausible use of this compound against two well-established and versatile methods: the Pechmann Condensation and the Knoevenagel Condensation.
| Synthetic Route | Starting Materials | Catalyst/Reagent | General Yields | Key Advantages | Key Disadvantages |
| Intramolecular Acylation | This compound | Lewis Acid (e.g., AlCl₃) | Variable (Often Moderate) | Potentially a one-step cyclization from a pre-functionalized substrate. | Limited literature precedent for this specific substrate; may require harsh conditions; potential for side reactions. |
| Pechmann Condensation | Naphthols, β-Ketoesters (e.g., Ethyl acetoacetate) | Acid Catalyst (e.g., H₂SO₄, Amberlyst-15, InCl₃) | Good to Excellent (60-95%)[1][2] | Readily available starting materials; wide range of catalysts; often high yielding. | Can lack regioselectivity with substituted naphthols; may require high temperatures. |
| Knoevenagel Condensation | ortho-Hydroxynaphthaldehydes, Active Methylene Compounds (e.g., Ethyl cyanoacetate) | Base Catalyst (e.g., Piperidine, DABCO) | Good to Excellent (83-99%)[3] | High yields; mild reaction conditions; good control over product structure. | Requires the pre-synthesis of the ortho-hydroxynaphthaldehyde. |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation of this compound (Plausible Route)
General Protocol:
-
To a solution of this compound in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzocoumarin.
Method 2: Pechmann Condensation of Naphthol and a β-Ketoester (Alternative Route)
The Pechmann condensation is a widely used method for the synthesis of coumarins and benzocoumarins from a phenol (or naphthol) and a β-ketoester in the presence of an acid catalyst.
Detailed Protocol for the Synthesis of 4-Methyl-2H-benzo[h]chromen-2-one: [1]
-
In a reaction vessel suitable for mechanochemical synthesis (e.g., a high-speed ball mill mixer), α-naphthol (0.34 g, 2.36 mmol), ethyl acetoacetate (0.31 g, 2.38 mmol), and Indium(III) chloride (16 mg, 3 mol%) are combined.
-
The mixture is milled at a high frequency (e.g., 60 Hz) for 12 minutes at room temperature.
-
After the reaction is complete (monitored by TLC), the solid product is collected.
-
The product is purified by recrystallization from ethanol to yield 4-methyl-2H-benzo[h]chromen-2-one as an ocher solid.
-
Yield: 0.44 g (88%).
Method 3: Knoevenagel Condensation of an ortho-Hydroxynaphthaldehyde and an Active Methylene Compound (Alternative Route)
The Knoevenagel condensation provides an efficient route to coumarins by reacting an ortho-hydroxyaryl aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Detailed Protocol for the Synthesis of Ethyl 2-cyano-3-(1-hydroxy-2-naphthyl)acrylate: [3]
-
To a stirred mixture of 1-hydroxy-2-naphthaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a solution of N-(2-hydroxy-ethyl)-pyridinium chloride and water (6.0 g), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-40 minutes.
-
Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
-
The resulting α,β-unsaturated ester can then undergo intramolecular cyclization (lactonization) to form the corresponding benzocoumarin, often facilitated by heating or treatment with acid.
-
Yields for the initial condensation step are typically high (83-99%).
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow and key transformations involved in each method.
Caption: Plausible intramolecular acylation of this compound.
Caption: General workflow for the Pechmann Condensation.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenyl 3-hydroxy-2-naphthoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Phenyl 3-hydroxy-2-naphthoate, ensuring adherence to safety protocols and regulatory compliance.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[1]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Signal Word | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | Gloves, Lab Coat |
| Eye Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | Eyeshields (Safety Goggles) |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | Dust Mask Type N95 (US) |
II. Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical to mitigate risks.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further spread of the dust. If appropriate, moisten the spilled material to prevent it from becoming airborne.
-
Collection: Carefully sweep up the spilled substance and place it into a suitable, labeled container for disposal.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2][3]
III. Proper Disposal Pathway
The disposal of this compound must be conducted in a manner that ensures safety and environmental protection. The recommended disposal method is through a licensed chemical waste disposal facility.
Operational Disposal Plan:
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., PPE, spill cleanup debris) in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Combustible Solid"), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a potential disposal method.[4] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or decomposition of this compound for disposal purposes. The primary and recommended method of disposal is through professional waste management services. Any attempt to neutralize or treat this chemical waste in-house should only be performed by qualified personnel with a thoroughly vetted and approved protocol from their institution's EHS department.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.
References
Personal protective equipment for handling Phenyl 3-hydroxy-2-naphthoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Phenyl 3-hydroxy-2-naphthoate. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize risk and ensure experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard warnings that necessitate the use of appropriate PPE. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a comprehensive PPE strategy is required to mitigate exposure through dermal, ocular, and inhalation routes.
Table 1: Recommended Personal Protective Equipment for this compound
| Exposure Route | Required Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory | Dust mask (Type N95, US) or equivalent respirator | To be used to prevent the inhalation of dust particles.[1] Ensure a proper fit and NIOSH approval or equivalent regional certification. |
| Eyes (Ocular) | Eyeshields / Safety Goggles or Face Shield | Should be worn to protect against dust and chemical splashes.[1] Eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin (Dermal) | Chemical-resistant gloves and protective clothing | Nitrile or other suitable chemical-resistant gloves should be worn to prevent skin contact.[1][2] Lab coats or coveralls are recommended to protect skin and clothing. |
Operational and Disposal Plans
A systematic workflow for handling and disposal is crucial to maintain a safe laboratory environment. This includes preparation, handling, and subsequent disposal of this compound and any contaminated materials.
Experimental Workflow and Safety Protocols
The following diagram outlines the key steps and safety precautions to be taken when working with this compound.
Detailed Methodologies
Handling Procedures:
-
Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment: Prior to handling, don the recommended PPE as detailed in Table 1. This includes a dust mask, eyeshields, and chemical-resistant gloves.[1]
-
Weighing and Transfer: When weighing or transferring the solid material, avoid creating dust.[2] Use appropriate tools and techniques to minimize dispersal.
-
During Use: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2][3]
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms occur.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a suitable, labeled, and closed container for chemical waste.[2]
-
Disposal Regulations: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations. Do not dispose of the chemical into the environment.[3]
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
PPE Disposal: Used disposable gloves, masks, and clothing should be placed in a designated waste container.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
